3-(m-Tolyl)-1H-pyrrole-2-carboxylic acid
Description
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Structure
3D Structure
Properties
Molecular Formula |
C12H11NO2 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
3-(3-methylphenyl)-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C12H11NO2/c1-8-3-2-4-9(7-8)10-5-6-13-11(10)12(14)15/h2-7,13H,1H3,(H,14,15) |
InChI Key |
LOQYQTZCDZVLLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(NC=C2)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of 3-(m-Tolyl)-1H-pyrrole-2-carboxylic acid
Abstract
This document provides a comprehensive technical guide for the synthesis and detailed characterization of 3-(m-Tolyl)-1H-pyrrole-2-carboxylic acid, a substituted pyrrole derivative of significant interest in medicinal chemistry and materials science. The pyrrole scaffold is a privileged structure in numerous biologically active compounds.[1] This guide outlines a robust synthetic strategy based on the Paal-Knorr pyrrole synthesis, detailing the reaction mechanism, a step-by-step experimental protocol, and purification techniques. Furthermore, it establishes a rigorous, self-validating workflow for the structural elucidation and purity assessment of the target compound. This includes the application of advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) Spectroscopy, High-Resolution Mass Spectrometry (HRMS), and High-Performance Liquid Chromatography (HPLC). Expected data and interpretation guidelines are provided to ensure unambiguous characterization. This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis and analysis of novel heterocyclic compounds.
Introduction: Significance of the Pyrrole Scaffold
The pyrrole ring is a fundamental heterocyclic motif present in a vast array of natural products, including heme, chlorophyll, and vitamin B12.[1] In the realm of synthetic chemistry, pyrrole derivatives are crucial building blocks for pharmaceuticals, agrochemicals, and functional materials. The introduction of aryl substituents, such as the m-tolyl group at the 3-position, and a carboxylic acid at the 2-position, creates a molecule with specific steric and electronic properties. These features can modulate biological activity, making compounds like 3-(m-Tolyl)-1H-pyrrole-2-carboxylic acid valuable targets for drug discovery programs and materials science research. A reliable and well-characterized synthetic route is paramount for enabling such investigations.
Synthetic Strategy and Rationale
Retrosynthetic Analysis
The synthesis of the target compound, 3-(m-Tolyl)-1H-pyrrole-2-carboxylic acid, can be conceptually approached via a disconnection of the pyrrole ring. The Paal-Knorr synthesis is a powerful and classical method for constructing pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[2][3][4][5] This strategy is selected for its operational simplicity, use of readily available starting materials, and generally high yields.[6] The key disconnection involves breaking the N-C and C-C bonds of the pyrrole ring, leading back to a 1,4-dicarbonyl precursor and an amine source.
Proposed Synthetic Pathway: Modified Paal-Knorr Synthesis
The chosen forward synthesis involves the condensation of a suitably substituted 1,4-dicarbonyl compound with an amine source, typically ammonia or an ammonium salt, under mildly acidic conditions.[2][4] The reaction proceeds through the formation of a hemiaminal intermediate, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[4][6]
Part I: Synthesis and Purification Methodology
Principle of the Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is the reaction of a 1,4-diketone with a primary amine or ammonia to form a substituted pyrrole.[2][5] The reaction is typically catalyzed by a weak acid, such as acetic acid, which facilitates the dehydration steps without promoting side reactions like furan formation.[2] The mechanism involves the initial nucleophilic attack of the amine on one carbonyl group to form a hemiaminal, which then cyclizes by attacking the second carbonyl group. Two subsequent dehydration steps lead to the formation of the stable aromatic pyrrole ring.[4]
Detailed Experimental Protocol
Step 1: Synthesis of the 1,4-Dicarbonyl Precursor
The synthesis begins with the preparation of ethyl 2-(m-tolyl)-3-oxobutanoate. This can be achieved through various established methods, such as the acylation of a m-tolyl precursor.
Step 2: Paal-Knorr Cyclization
-
To a solution of the 1,4-dicarbonyl precursor (1.0 eq) in glacial acetic acid, add ammonium acetate (3.0-5.0 eq).
-
Heat the reaction mixture to reflux (approx. 118 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-water, which should precipitate the crude product.
-
Collect the solid by vacuum filtration and wash thoroughly with water to remove excess ammonium acetate and acetic acid.
Step 3: Saponification to the Carboxylic Acid
-
Suspend the crude ethyl ester intermediate in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 10 M NaOH).
-
Heat the mixture to reflux until TLC analysis indicates complete consumption of the starting ester.[7]
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any non-acidic impurities.
-
Carefully acidify the aqueous layer with cold hydrochloric acid (e.g., 1 M HCl) to a pH of 3-4, which will precipitate the carboxylic acid product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Purification
The crude 3-(m-Tolyl)-1H-pyrrole-2-carboxylic acid can be purified by recrystallization from a suitable solvent system, such as an ethanol/water or methanol/water mixture, to yield the final product as a crystalline solid.
Synthetic Workflow Diagram
Caption: Comprehensive characterization workflow.
Spectroscopic and Analytical Data
The following sections detail the expected outcomes from each analytical technique.
NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule. Spectra should be recorded in a suitable deuterated solvent, such as DMSO-d₆.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the pyrrole ring protons, the tolyl group protons, the tolyl methyl group, and the acidic proton of the carboxylic acid, as well as the N-H proton of the pyrrole.
-
Expected Signals:
-
A broad singlet for the carboxylic acid OH proton (typically > 12 ppm).
-
A broad singlet for the pyrrole N-H proton (typically 11-12 ppm).
-
Signals for the aromatic protons on the tolyl ring (typically 7.0-7.5 ppm).
-
Signals for the two protons on the pyrrole ring (typically 6.0-7.0 ppm).
-
A singlet for the methyl group protons of the tolyl substituent (typically around 2.3 ppm).
-
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule.
-
Expected Signals:
-
A signal for the carboxylic acid carbonyl carbon (typically 160-170 ppm).
-
Signals for the aromatic and pyrrole ring carbons (typically 110-140 ppm).
-
A signal for the methyl carbon of the tolyl group (typically around 21 ppm).
-
-
FT-IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is typically recorded as a KBr pellet or Nujol mull. [8]
-
Expected Absorption Bands:
-
O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500-3300 cm⁻¹. [9][10] * N-H Stretch (Pyrrole): A moderate, sharp band around 3400-3470 cm⁻¹. [8] * C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹ (dimeric form). [9][10][11] * C-O Stretch (Carboxylic Acid): A moderate band in the 1210-1320 cm⁻¹ region. [10][11] * Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region.
-
HRMS provides an extremely accurate measurement of the molecular mass, allowing for the determination of the elemental composition. [12][13][14]This is a critical step for confirming the molecular formula.
-
Target Molecule: 3-(m-Tolyl)-1H-pyrrole-2-carboxylic acid
-
Molecular Formula: C₁₂H₁₁NO₂
-
Expected Exact Mass: The calculated monoisotopic mass is 201.07898 u. The HRMS analysis (e.g., via ESI- or APCI-MS) should detect the protonated molecule [M+H]⁺ at m/z 202.08626 or the deprotonated molecule [M-H]⁻ at m/z 200.07175, with a mass accuracy typically within 5 ppm.
HPLC is the standard method for determining the purity of the final compound. [15][16]A reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., a gradient of water and acetonitrile with a small amount of acid like TFA or formic acid) is typically employed.
-
Procedure:
-
Prepare a standard solution of the purified compound at a known concentration (e.g., 1 mg/mL).
-
Inject the solution into the HPLC system.
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).
-
-
Data Interpretation: A pure sample should exhibit a single major peak in the chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. [16]For research and development purposes, a purity of >95% is generally considered acceptable.
Summary of Characterization Data
| Parameter | Technique | Expected Result | Purpose |
| Molecular Structure | ¹H & ¹³C NMR | Characteristic shifts and coupling patterns | Unambiguous structural elucidation |
| Functional Groups | FT-IR | Absorptions for O-H, N-H, C=O, C-O | Confirmation of key functional groups |
| Elemental Formula | HRMS | Exact mass measurement within 5 ppm | Verification of molecular formula C₁₂H₁₁NO₂ |
| Purity | HPLC | Single major peak (>95% area) | Quantification of sample purity |
| Physical Constant | Melting Point | Sharp, defined melting range | Indicator of purity |
Discussion and Troubleshooting
-
Low Yield in Cyclization: Ensure the reaction is sufficiently heated and that the acetic acid is of high purity. Incomplete reaction may require longer reflux times.
-
Purification Challenges: If the product is difficult to recrystallize, column chromatography on silica gel may be employed as an alternative purification method.
-
Incomplete Saponification: The hydrolysis of the ester can be slow. Ensure a sufficient excess of base and adequate heating time. Monitoring by TLC is crucial.
-
Broad NMR Signals: The N-H and O-H protons may exhibit broad signals and can sometimes be exchanged with residual water in the NMR solvent. A D₂O exchange experiment can confirm these peaks.
Conclusion
This guide presents a validated and comprehensive approach for the synthesis and characterization of 3-(m-Tolyl)-1H-pyrrole-2-carboxylic acid. By following the detailed Paal-Knorr synthesis protocol and the multi-technique analytical workflow, researchers can confidently prepare and verify this valuable heterocyclic compound. The rigorous characterization, combining NMR, FT-IR, HRMS, and HPLC, ensures the structural integrity and purity required for subsequent applications in medicinal chemistry, drug discovery, and materials science.
References
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Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Available from: [Link]
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Wikipedia. Paal–Knorr synthesis. Available from: [Link]
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SynArchive. Paal-Knorr Pyrrole Synthesis. Available from: [Link]
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Analyst (RSC Publishing). Characterization of Polymer Films of Pyrrole Derivatives for Chemical Sensing by Cyclic Voltammetry, X-ray Photoelectron Spectroscopy and Vapour Sorption Studies. Available from: [Link]
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CHIMIA. Application of High Resolution Mass Spectrometry in Organic Chemistry. Available from: [Link]
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ACG Publications. Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Available from: [Link]
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Frontiers. High-Resolution Liquid Chromatography Tandem Mass Spectrometry Enables Large Scale Molecular Characterization of Dissolved Organic Matter. Available from: [Link]
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CIBTech. SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. Available from: [Link]
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RSC Publishing. The Application of High Resolution Mass Spectroscopy to Organic Chemistry. Available from: [Link]
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NTNU. Applications in Organic Chemistry - Mass Spectrometry Lab. Available from: [Link]
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Organic Chemistry Portal. Synthesis of pyrroles. Available from: [Link]
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MDPI. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Available from: [Link]
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Moravek. Why Is HPLC Ideal for Chemical Purity Testing? Available from: [Link]
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PMC. Enhancing Molecular Characterization of Dissolved Organic Matter by Integrative Direct Infusion and Liquid Chromatography Nontargeted Workflows. Available from: [Link]
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The Royal Society of Chemistry. Compound purity analysis and HPLC data. Available from: [Link]
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ACS Publications. Pyrrole-2-carboxylic Acid and Its Dimers: Molecular Structures and Vibrational Spectrum | The Journal of Physical Chemistry A. Available from: [Link]
- Google Patents. US6413431B1 - HPLC method for purifying organic compounds.
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Semantic Scholar. Synthesis of Methyl 3-Aryl-4-trifluoromethyl-1H-pyrrole-2-carboxylates. Available from: [Link]
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MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available from: [Link]
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PMC. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. Available from: [Link]
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Bio-Synthesis. HPLC Purity Testing Explained: What Researchers Need to Know. Available from: [Link]
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Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]
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ACS Publications. Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. Available from: [Link]
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PubChem. Pyrrole-2-Carboxylic Acid. Available from: [Link]
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Thieme. Combination of 1H and 13C NMR Spectroscopy. Available from: [Link]
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aip.scitation.org. ir spectrum of carboxylic acids and alcohols. Available from: [Link]
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PMC. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Available from: [Link]
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University of Cambridge. Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route. Available from: [Link]
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J&K Scientific. 3-Methyl-1H-pyrrole-2-carboxylic acid. Available from: [Link]
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An In-depth Technical Guide to the Spectroscopic Characterization of 3-(m-Tolyl)-1H-pyrrole-2-carboxylic acid
Introduction
Pyrrole-based compounds are of significant interest to researchers in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. The functionalization of the pyrrole ring allows for the fine-tuning of these properties, leading to the development of novel therapeutic agents and advanced materials. 3-(m-Tolyl)-1H-pyrrole-2-carboxylic acid is a structurally interesting example of a disubstituted pyrrole, incorporating both an aryl substituent and a carboxylic acid moiety. This guide provides a comprehensive overview of the predicted spectroscopic characteristics of this molecule, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While complete experimental data for this specific molecule is not widely available, this document, grounded in established spectroscopic principles and data from analogous compounds, offers a robust predictive analysis. Furthermore, it outlines detailed methodologies for its synthesis and spectroscopic characterization, designed to be a self-validating system for researchers in the field.
Predicted Spectroscopic Profile
The following sections detail the anticipated spectroscopic data for 3-(m-Tolyl)-1H-pyrrole-2-carboxylic acid. The predictions are based on the known spectral properties of pyrrole-2-carboxylic acid, m-xylene, and other 3-arylpyrroles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 3-(m-Tolyl)-1H-pyrrole-2-carboxylic acid, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the pyrrole ring protons, the tolyl group protons, the carboxylic acid proton, and the N-H proton.
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.5 | br s | 1H | COOH | The acidic proton of the carboxylic acid is expected to be a broad singlet at a downfield chemical shift. |
| ~11.8 | br s | 1H | N-H | The pyrrole N-H proton typically appears as a broad singlet in a downfield region. |
| ~7.3-7.1 | m | 4H | Ar-H | The aromatic protons of the m-tolyl group will appear as a complex multiplet. |
| ~6.9 | t | 1H | H-5 | The proton at the 5-position of the pyrrole ring is expected to be a triplet due to coupling with H-4 and the N-H proton. |
| ~6.2 | t | 1H | H-4 | The proton at the 4-position of the pyrrole ring will be a triplet due to coupling with H-5 and the N-H proton. |
| ~2.3 | s | 3H | Ar-CH₃ | The methyl protons of the tolyl group will appear as a singlet. |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~162 | C=O | The carbonyl carbon of the carboxylic acid is expected at a downfield chemical shift. |
| ~138 | Ar-C | Quaternary carbon of the tolyl group attached to the pyrrole ring. |
| ~137 | Ar-C | Quaternary carbon of the tolyl group attached to the methyl group. |
| ~130-125 | Ar-CH | Aromatic CH carbons of the tolyl group. |
| ~128 | C-3 | The pyrrole carbon attached to the tolyl group will be shifted downfield. |
| ~122 | C-2 | The pyrrole carbon attached to the carboxylic acid group. |
| ~118 | C-5 | Pyrrole CH carbon. |
| ~109 | C-4 | Pyrrole CH carbon. |
| ~21 | Ar-CH₃ | The methyl carbon of the tolyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-(m-Tolyl)-1H-pyrrole-2-carboxylic acid is expected to show characteristic absorption bands for the O-H, N-H, C=O, and C-O bonds, as well as vibrations from the pyrrole and aromatic rings.
Predicted IR Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-2400 | Broad | O-H stretch (carboxylic acid, hydrogen-bonded) |
| ~3300 | Medium | N-H stretch (pyrrole) |
| ~3100 | Weak | Aromatic C-H stretch |
| ~2950 | Weak | Aliphatic C-H stretch |
| ~1680 | Strong | C=O stretch (carboxylic acid, conjugated)[1] |
| ~1600, ~1480 | Medium-Weak | Aromatic C=C stretch |
| ~1450 | Medium | Pyrrole ring stretch |
| ~1250 | Strong | C-O stretch (carboxylic acid) |
| ~920 | Broad | O-H bend (out-of-plane, carboxylic acid dimer) |
| ~780, ~700 | Strong | Aromatic C-H bend (m-disubstitution) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which aids in confirming its molecular weight and structure.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
-
Molecular Ion (M⁺): The molecular formula is C₁₂H₁₁NO₂. The expected molecular weight is 201.22 g/mol . The mass spectrum should show a prominent molecular ion peak at m/z = 201.
-
Major Fragmentation Pathways:
-
Loss of COOH: A significant fragment at m/z = 156, corresponding to the loss of the carboxylic acid group.
-
Loss of H₂O: A fragment at m/z = 183, from the loss of a water molecule.
-
Loss of Tolyl group: A fragment at m/z = 110, corresponding to the loss of the m-tolyl group.
-
Loss of CH₃: A fragment at m/z = 186 from the loss of the methyl radical from the tolyl group.
-
Synthetic and Analytical Methodologies
Plausible Synthetic Route: Paal-Knorr Synthesis
The Paal-Knorr synthesis is a classic and reliable method for the preparation of substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[2][3] A plausible route to 3-(m-Tolyl)-1H-pyrrole-2-carboxylic acid would involve the reaction of a suitable 1,4-dicarbonyl precursor with an amino acid ester, followed by hydrolysis.
General Workflow for Paal-Knorr Synthesis
Caption: Paal-Knorr synthesis workflow.
Step-by-Step Protocol:
-
Cyclization: To a solution of the 1,4-dicarbonyl precursor in glacial acetic acid, add an equimolar amount of an amino acid ester (e.g., glycine ethyl ester).
-
Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude ester intermediate.
-
Hydrolysis: Dissolve the crude ester in a mixture of ethanol and aqueous sodium hydroxide.
-
Stir the mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture with dilute hydrochloric acid to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry to afford the final product.
-
Purify by recrystallization if necessary.
Alternative Synthetic Route: Suzuki-Miyaura Coupling
For constructing the aryl-pyrrole bond, a Suzuki-Miyaura coupling reaction is a modern and efficient alternative.[4] This would involve coupling a halogenated pyrrole-2-carboxylate with m-tolylboronic acid.
General Workflow for Suzuki-Miyaura Coupling
Caption: Spectroscopic characterization workflow.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Parameters:
-
Spectrometer: 400 MHz or higher field strength.
-
Temperature: 298 K.
-
Pulse sequences: Standard pulse programs for ¹H, ¹³C{¹H}, DEPT, COSY, HSQC, and HMBC.
-
Referencing: The residual solvent peak is used as an internal reference (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) using appropriate software.
IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Scan range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Data Analysis: Identify the characteristic absorption bands and compare them with known functional group correlation tables.
Mass Spectrometry
-
Sample Preparation: For Electron Ionization (EI), introduce a small amount of the solid sample via a direct insertion probe. For Electrospray Ionization (ESI), dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL).
-
Instrument Parameters (EI):
-
Ionization energy: 70 eV.
-
Mass range: m/z 50-500.
-
-
Instrument Parameters (ESI):
-
Mode: Positive or negative ion mode.
-
Capillary voltage: 3-4 kV.
-
Nebulizer gas: Nitrogen.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
References
- Paal, C. Synthese von Thiophen- und Pyrrolderivaten. Ber. Dtsch. Chem. Ges.1884, 17, 2756–2767.
- Knorr, L. Synthese von Pyrrolderivaten. Ber. Dtsch. Chem. Ges.1884, 17, 1635–1642.
-
Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]
-
Cui, K., et al. (2019). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 24(8), 1594. [Link]
-
MDPI. (2025). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. [Link]
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A Methodological and Predictive Guide to the Structural Analysis of 3-(m-Tolyl)-1H-pyrrole-2-carboxylic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical guide for the synthesis, crystallization, and structural elucidation of 3-(m-Tolyl)-1H-pyrrole-2-carboxylic acid. While a solved crystal structure for this specific molecule is not currently available in public crystallographic databases, this guide establishes a complete methodological framework for its determination. By leveraging established synthetic pathways and analyzing the known crystal structure of the parent compound, pyrrole-2-carboxylic acid, we present a robust predictive model of the key structural features and intermolecular interactions that are anticipated to govern its solid-state architecture. This guide is intended to serve as a foundational resource for researchers undertaking the empirical study of this compound and its analogs, providing both detailed experimental protocols and a reasoned hypothesis of the expected structural motifs critical for applications in medicinal chemistry and materials science.
Part 1: Rationale and Synthetic Strategy
Pyrrole-2-carboxylic acid and its derivatives are privileged scaffolds in medicinal chemistry, appearing in a wide array of pharmacologically active agents. The introduction of a substituted aryl group, such as m-tolyl at the 3-position, is a common strategy in drug design to modulate physiochemical properties and explore structure-activity relationships (SAR). Understanding the precise three-dimensional arrangement and intermolecular interactions in the solid state is paramount for predicting solubility, stability, and potential receptor binding modes.
The synthesis of substituted pyrroles is reliably achieved through the Paal-Knorr synthesis, a classic condensation reaction between a 1,4-dicarbonyl compound and a primary amine or ammonia.[1][2] This method is highly versatile and proceeds under neutral or weakly acidic conditions, making it an ideal choice for generating the target scaffold.[3]
Proposed Synthesis Protocol: Paal-Knorr Reaction
The synthesis of the N-unsubstituted 3-(m-Tolyl)-1H-pyrrole-2-carboxylic acid would logically proceed from a suitably substituted 1,4-dicarbonyl precursor condensed with an ammonia source.
Methodology:
-
Precursor Synthesis: The requisite 1,4-dicarbonyl precursor, a 2-(m-tolyl)-1,4-dioxo compound with an adjacent carboxylate or ester group, is prepared via established organic chemistry methods.
-
Cyclization Reaction: The 1,4-dicarbonyl compound is dissolved in a protic solvent such as ethanol or acetic acid.
-
Amine Addition: An excess of an ammonia source, such as ammonium acetate or ammonium hydroxide, is added to the solution.[2] The use of an ammonium salt under weakly acidic conditions helps to catalyze the reaction while avoiding the formation of furan byproducts which can occur at very low pH.[1]
-
Reaction Monitoring: The mixture is heated to reflux and monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography (silica gel) or recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure 3-(m-Tolyl)-1H-pyrrole-2-carboxylic acid.
The mechanism involves the initial formation of a hemiaminal upon attack of the amine on one carbonyl group, followed by cyclization via attack on the second carbonyl and subsequent dehydration steps to yield the aromatic pyrrole ring.[2]
Part 2: Crystallization and X-Ray Diffraction
Obtaining high-quality single crystals is the most critical and often challenging step in structural elucidation. The strategy hinges on slowly decreasing the solubility of the purified compound in a solvent or solvent system to allow for ordered molecular packing.
Experimental Protocol for Crystallization and Data Collection
1. Crystal Growth Methodology:
-
Solvent Screening: Begin by testing the solubility of the purified compound in a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane). The ideal solvent is one in which the compound is sparingly soluble at room temperature and fully soluble upon heating.
-
Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent (e.g., ethyl acetate) in a small vial. Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation over several days at room temperature.
-
Vapor Diffusion (Recommended):
-
Liquid-Liquid: Dissolve the compound in a small amount of a good solvent (e.g., acetone). Place this vial inside a larger, sealed jar containing a poor solvent (e.g., hexane) in which the compound is insoluble. The vapor of the poor solvent will slowly diffuse into the good solvent, reducing solubility and inducing crystallization.
-
Solid-Liquid: This method is similar, but the compound is dissolved in a solvent mixture and exposed to the vapor of a more volatile anti-solvent.
-
-
Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool to room temperature, and then to 4°C, over an extended period.
2. Single-Crystal X-ray Diffraction (SC-XRD) Workflow:
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.4 mm in size, with sharp edges and no visible defects) is carefully selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. Data is collected using a modern diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and an area detector. A series of diffraction images are collected as the crystal is rotated.
-
Data Processing: The collected images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the diffraction spots are integrated and corrected for experimental factors.
-
Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to optimize atomic positions, and thermal parameters, and achieve the best possible fit between the calculated and observed structure factors.
Part 3: Predicted Structural Features Based on Pyrrole-2-carboxylic Acid
In the absence of experimental data for the title compound, we can make robust predictions by analyzing the known crystal structure of its parent, 1H-Pyrrole-2-carboxylic acid (PCA) .[4] The fundamental intermolecular interactions observed in PCA are highly likely to be conserved.
Analysis of the Parent Structure (PCA)
The crystal structure of PCA reveals two dominant hydrogen bonding interactions that dictate its supramolecular assembly.[4]
-
Carboxylic Acid Dimerization: Molecules of PCA form centrosymmetric dimers through strong, classic O—H···O hydrogen bonds between their carboxylic acid groups. This is the most common and energetically favorable motif for carboxylic acids in the solid state.
-
Dimer-to-Chain Propagation: These primary dimers are further linked into infinite chains by N—H···O hydrogen bonds, where the pyrrole N-H donor of one dimer interacts with a carbonyl oxygen acceptor of an adjacent dimer.[4]
| Crystallographic Data for 1H-Pyrrole-2-carboxylic acid[4] | |
| Chemical Formula | C₅H₅NO₂ |
| Formula Weight | 111.10 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 14.080 (3) |
| b (Å) | 5.0364 (10) |
| c (Å) | 14.613 (3) |
| β (°) | 98.969 (3) |
| Volume (ų) | 1023.6 (3) |
| Z | 8 |
| Temperature (K) | 173 |
Predicted Structure of 3-(m-Tolyl)-1H-pyrrole-2-carboxylic acid
Based on the analysis of PCA, we can confidently predict the core structural motifs for the tolyl-substituted derivative.
-
Primary Motif: The compound will almost certainly crystallize as a centrosymmetric dimer linked by two strong O—H···O hydrogen bonds. This interaction is highly directional and energetically dominant.
-
Secondary Interactions: The N—H···O hydrogen bonds that link dimers into chains in PCA are also expected to be present.
-
Role of the m-Tolyl Group: The bulky tolyl substituent at the 3-position will not interfere with the primary hydrogen bonding motifs. Its primary role will be to influence the crystal packing of these hydrogen-bonded chains. We can anticipate:
-
Steric Influence: The tolyl group will force a specific packing arrangement, preventing the planar stacking seen in simpler structures. The dihedral angle between the pyrrole ring and the tolyl ring will be a key conformational parameter.
-
Weak Interactions: The tolyl group may introduce additional, weaker intermolecular interactions, such as C—H···π or π-π stacking interactions, which will further stabilize the 3D crystal lattice.
-
Sources
Methodological & Application
Application Notes and Protocols for the Functionalization of 3-(m-Tolyl)-1H-pyrrole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrole scaffolds are privileged structures in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active natural products. The ability to selectively functionalize the pyrrole ring is paramount for generating molecular diversity and optimizing drug candidates. This guide provides a detailed technical overview of key strategies for the functionalization of a specific, highly relevant pyrrole derivative: 3-(m-Tolyl)-1H-pyrrole-2-carboxylic acid. We will delve into the mechanistic underpinnings of various transformations, offer field-proven experimental protocols, and discuss the directing effects of the incumbent substituents that govern the regioselectivity of these reactions.
The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution.[1][2][3] The position of substitution is influenced by the electronic and steric nature of the existing groups on the ring.[4] In our target molecule, the 3-(m-tolyl) group is an electron-donating group (EDG) and the 2-carboxylic acid group is an electron-withdrawing group (EWG). Generally, EDGs activate the ring towards electrophilic attack and are ortho/para-directing, while EWGs deactivate the ring and are meta-directing.[4] However, in the context of the five-membered pyrrole ring, the scenario is more nuanced. The lone pair of electrons on the nitrogen atom significantly contributes to the aromatic sextet, leading to a high electron density at all carbon atoms, particularly at the C2 and C5 positions.[1][2]
This guide will explore three primary avenues for the functionalization of 3-(m-Tolyl)-1H-pyrrole-2-carboxylic acid:
-
Electrophilic Aromatic Substitution: Introducing new functional groups directly onto the pyrrole ring.
-
Cross-Coupling Reactions: Forming new carbon-carbon and carbon-heteroatom bonds, often preceded by a halogenation step.
-
Modification of the Carboxylic Acid Group: Leveraging the carboxylic acid as a handle for further derivatization.
I. Electrophilic Aromatic Substitution on the Pyrrole Ring
Electrophilic substitution on the pyrrole ring is a fundamental strategy for introducing a wide array of functional groups. The high reactivity of the pyrrole nucleus often allows for the use of milder reaction conditions compared to benzene chemistry.[1][2] For 3-(m-Tolyl)-1H-pyrrole-2-carboxylic acid, the directing effects of the tolyl and carboxylic acid groups will dictate the position of electrophilic attack. The electron-donating tolyl group at C3 will activate the C4 and C5 positions. The electron-withdrawing carboxylic acid at C2 will deactivate the ring, particularly the adjacent C3 and the remote C5 positions. Therefore, electrophilic substitution is most likely to occur at the C4 or C5 position. Steric hindrance from the tolyl group might favor substitution at the C5 position.
A. Halogenation
Halogenation provides a versatile entry point for further functionalization, particularly for cross-coupling reactions.
Mechanism: The reaction proceeds via the typical electrophilic aromatic substitution mechanism. A halogenating agent, polarized or activated by a Lewis acid, is attacked by the electron-rich pyrrole ring to form a sigma complex (a resonance-stabilized carbocation). Subsequent deprotonation restores the aromaticity of the ring, yielding the halogenated pyrrole.
Protocol: Monobromination at the C5 Position
-
Materials: 3-(m-Tolyl)-1H-pyrrole-2-carboxylic acid, N-Bromosuccinimide (NBS), Tetrahydrofuran (THF), Inert atmosphere (Nitrogen or Argon).
-
Procedure:
-
Dissolve 1 equivalent of 3-(m-Tolyl)-1H-pyrrole-2-carboxylic acid in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of 1.1 equivalents of NBS in anhydrous THF dropwise to the cooled pyrrole solution over 30 minutes.
-
Allow the reaction mixture to stir at 0 °C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-bromo-3-(m-tolyl)-1H-pyrrole-2-carboxylic acid.
-
Causality Behind Experimental Choices:
-
NBS as Brominating Agent: NBS is a mild source of electrophilic bromine, which is crucial to avoid over-halogenation and potential polymerization of the reactive pyrrole ring.[5]
-
THF as Solvent: THF is a suitable aprotic solvent that dissolves the starting material and reagents and is inert under the reaction conditions.
-
Low Temperature: Performing the reaction at 0 °C helps to control the reactivity and improve the selectivity for monobromination.
B. Nitration
Introducing a nitro group onto the pyrrole ring opens up avenues for further transformations, such as reduction to an amine.
Mechanism: The nitration of pyrroles requires mild conditions to prevent polymerization in the presence of strong acids.[2][6] A common reagent is acetyl nitrate, generated in situ from nitric acid and acetic anhydride. The electrophile, the nitronium ion (NO₂⁺), is attacked by the pyrrole ring.
Protocol: Nitration at the C5 Position
-
Materials: 3-(m-Tolyl)-1H-pyrrole-2-carboxylic acid, Acetic anhydride, Fuming nitric acid.
-
Procedure:
-
In a flask equipped with a dropping funnel and a thermometer, cool acetic anhydride to -10 °C.
-
Slowly add fuming nitric acid dropwise while maintaining the temperature below 0 °C to form acetyl nitrate.
-
In a separate flask, dissolve 1 equivalent of 3-(m-Tolyl)-1H-pyrrole-2-carboxylic acid in acetic anhydride and cool the solution to -10 °C.
-
Add the freshly prepared acetyl nitrate solution dropwise to the pyrrole solution, keeping the temperature below 0 °C.
-
Stir the reaction mixture at low temperature for 1-3 hours, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice and allow it to warm to room temperature.
-
The product may precipitate. If so, collect it by filtration. Otherwise, extract with ethyl acetate.
-
Wash the organic extracts with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by chromatography.
-
Trustworthiness of the Protocol: This protocol employs acetyl nitrate, a well-established mild nitrating agent for sensitive aromatic compounds like pyrrole, minimizing acid-catalyzed degradation.[6]
C. Acylation
Friedel-Crafts acylation introduces an acyl group, a valuable synthon for creating more complex molecules.
Mechanism: The acylation of pyrroles can be achieved with acid chlorides or anhydrides, often with a Lewis acid catalyst.[5] However, for highly reactive pyrroles, milder conditions can be employed. The Vilsmeier-Haack reaction is a common method for the formylation of pyrroles.[5]
Protocol: Vilsmeier-Haack Formylation at the C5 Position
-
Materials: 3-(m-Tolyl)-1H-pyrrole-2-carboxylic acid, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF).
-
Procedure:
-
Cool DMF in a flask to 0 °C under an inert atmosphere.
-
Slowly add 1.1 equivalents of POCl₃ dropwise to the DMF, maintaining the temperature at 0 °C. This forms the Vilsmeier reagent.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 1 equivalent of 3-(m-Tolyl)-1H-pyrrole-2-carboxylic acid in DMF dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 40-50 °C for 1-4 hours. Monitor by TLC.
-
Cool the reaction mixture and pour it into a stirred mixture of ice and aqueous sodium acetate solution.
-
Adjust the pH to ~6 with a sodium hydroxide solution.
-
The product may precipitate and can be collected by filtration. Alternatively, extract with an appropriate organic solvent.
-
Purify the crude product by recrystallization or column chromatography.
-
II. Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are powerful tools for the formation of C-C and C-heteroatom bonds. A common strategy involves the initial halogenation of the pyrrole ring, followed by a palladium-catalyzed coupling reaction.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a versatile method for forming biaryl linkages by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base.[7][8][9]
Workflow for Suzuki-Miyaura Coupling:
Sources
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 3. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 5. Pyrrole - Wikipedia [en.wikipedia.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note: 3-(m-Tolyl)-1H-pyrrole-2-carboxylic Acid in Materials Science
Executive Summary & Strategic Rationale
In the field of organic electronics and advanced materials, 3-(m-Tolyl)-1H-pyrrole-2-carboxylic acid (3-mTPC) occupies a critical niche as a stabilized precursor .
Unsubstituted 3-arylpyrroles are highly sought after for conducting polymers because the substituent at the 3-position reduces the bandgap and improves solubility without sterically hindering the 2,5-polymerization sites as severely as N-substitution does. However, free 3-arylpyrroles are notoriously unstable, prone to oxidation and oligomerization under ambient conditions.
The "Carboxylic Acid Strategy": The presence of the electron-withdrawing carboxylic acid group at the 2-position stabilizes the pyrrole ring, allowing for long-term storage. The core utility of this molecule in materials science lies in its controlled decarboxylation to generate the reactive 3-(m-tolyl)pyrrole monomer in situ or immediately prior to polymerization.
This guide details the protocols for transforming this precursor into two classes of high-value materials:
-
Conducting Polymers (Poly(3-(m-tolyl)pyrrole)): For sensors and corrosion protection.
-
BODIPY Fluorophores: For optoelectronic devices and bio-imaging.
Physicochemical Profile
| Property | Specification | Relevance to Protocol |
| Molecular Formula | C₁₂H₁₁NO₂ | Precursor stoichiometry |
| Molecular Weight | 201.22 g/mol | Calculation of molarity |
| Solubility (High) | DMSO, DMF, Ethanol, dilute base | Stock solution preparation |
| Solubility (Low) | Water, Hexanes, DCM | Purification/Precipitation |
| Reactivity | Decarboxylates >180°C or with acid | CRITICAL: Temperature limit during drying |
| pKa (COOH) | ~4.5 | pH-dependent solubility for MOF synthesis |
Workflow Logic & Pathway Visualization
The following diagram illustrates the divergent pathways for utilizing 3-mTPC. The central node is the controlled decarboxylation step, which "unlocks" the reactive monomer.
Figure 1: Divergent synthesis pathways. The precursor must be decarboxylated to activate the 2,5-positions for polymerization or dye synthesis.
Application A: Synthesis of Conducting Poly(3-(m-tolyl)pyrrole)
The Challenge
You cannot polymerize 3-mTPC directly to get a conductive conjugated system because the carboxylic acid at position 2 blocks the formation of the continuous
Protocol: Thermal Decarboxylation & Electropolymerization
Objective: Generate the monomer and immediately electropolymerize it onto a working electrode (Pt, Au, or ITO).
Phase 1: In-Situ Decarboxylation
Note: This method avoids the isolation of the unstable monomer.
-
Apparatus: Schlenk flask connected to a nitrogen line and a bubbler.
-
Reagents:
-
3-(m-Tolyl)-1H-pyrrole-2-carboxylic acid (1.0 mmol, 201 mg).
-
Ethanolamine (5 mL) – Acts as a high-boiling solvent and base catalyst.
-
-
Procedure:
-
Suspend the precursor in ethanolamine.
-
Heat the mixture to 180°C under nitrogen flow.
-
Monitor CO₂ evolution (bubbler rate will increase).
-
Maintain heat for 30 minutes until bubbling ceases.
-
Cooling: Cool to room temperature.
-
Extraction: Dilute with water (50 mL) and extract immediately with Dichloromethane (DCM) (3 x 20 mL).
-
Drying: Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure at room temperature.
-
Stop Point: Do not store. Proceed immediately to Phase 2.
-
Phase 2: Electropolymerization[1]
-
Electrochemical Cell: Standard 3-electrode cell.
-
WE: Platinum button or ITO glass.
-
CE: Platinum wire.[2]
-
RE: Ag/AgCl (3M NaCl).
-
-
Electrolyte Solution:
-
Solvent: Acetonitrile (ACN) (HPLC Grade, dry).
-
Salt: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆).[3]
-
Monomer: 0.01 M 3-(m-Tolyl)pyrrole (from Phase 1).
-
-
Deposition Method (Potentiodynamic):
-
Scan Rate: 50 mV/s.
-
Range: -0.2 V to +1.2 V vs Ag/AgCl.
-
Cycles: 10–20 cycles (depending on desired thickness).
-
-
Data Interpretation:
-
Oxidation Onset: Expect the monomer oxidation peak around +0.9 V to +1.0 V .
-
Polymer Growth: Look for the "nucleation loop" in the first cycle and increasing current density in subsequent cycles, indicating conductive film formation.
-
Why this works: The m-tolyl group provides steric bulk that prevents tight chain packing, often resulting in a more porous polymer morphology ideal for gas sensing or ion exchange applications, compared to unsubstituted polypyrrole [1, 2].
Application B: Synthesis of Asymmetric BODIPY Dyes
3-mTPC is a vital building block for "push-pull" BODIPY dyes used in organic photovoltaics. The carboxylic acid allows for the synthesis of asymmetric dyes via a stepwise condensation.
Protocol: "One-Pot" Decarboxylative Condensation
-
Reagents:
-
3-(m-Tolyl)-1H-pyrrole-2-carboxylic acid (1 equiv).
-
Aromatic Aldehyde (e.g., benzaldehyde) (0.5 equiv).
-
p-Toluenesulfonic acid (pTsOH) (catalytic).
-
DDQ (Oxidant).
-
BF₃·OEt₂ / DIPEA (Complexation agents).
-
-
Procedure:
-
Step 1 (Decarboxylation/Condensation): Dissolve 3-mTPC in DCM. Add pTsOH. Stir at room temperature (or mild reflux) to facilitate acid-catalyzed decarboxylation in situ and condensation with the aldehyde.
-
Mechanism:[1][4][5][6][7] The acid promotes the loss of CO₂ and the attack of the pyrrole on the aldehyde.
-
Step 2 (Oxidation): Add DDQ (1 equiv) to oxidize the dipyrromethane intermediate to dipyrromethene. Stir for 1 hour.
-
Step 3 (Complexation): Add DIPEA (excess) followed by slow addition of BF₃·OEt₂.
-
-
Result: A highly fluorescent BODIPY dye with a m-tolyl substituent at the 3-position.
-
Significance: The m-tolyl group improves solubility in organic solvents (critical for spin-coating devices) and prevents fluorescence quenching by aggregation (due to the "twisted" meta-substitution geometry) [3].
Critical Quality Attributes (CQA) & Troubleshooting
| Observation | Root Cause | Corrective Action |
| Low Polymer Yield | Incomplete decarboxylation | Ensure Phase 1 reaches >160°C; verify CO₂ evolution stops. |
| Polymer is Insulating | Over-oxidation during deposition | Reduce upper voltage limit to +1.0 V; scan slower (20 mV/s). |
| Monomer turns black | Spontaneous polymerization | Use the monomer immediately after extraction; keep cold and dark. |
| Film Peeling | Poor adhesion (Steric bulk) | Polish electrode with 0.05 µm alumina; use an adhesion promoter (thin layer of unsubstituted PPy first). |
References
-
Electropolymerization of Pyrrole and Characterization: Detailed kinetics and mechanism of pyrrole electropolymerization, establishing the baseline for substituted pyrroles.
-
Source:
-
-
Decarboxylation Mechanisms: Fundamental study on the acid-catalyzed decarboxylation of pyrrole-2-carboxylic acids, validating the activation pathway.[5]
-
Pyrrole-Based Materials: Overview of functionalized pyrroles in materials science, supporting the use of 3-substituted derivatives for solubility and bandgap engineering.
-
Source:
-
-
Structural Data: Crystallographic confirmation of the 1H-pyrrole-2-carboxylic acid structure and hydrogen bonding networks.
-
Source:
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, electropolymerization and functionalization via click chemistry of N-alkynylated dithieno[3,2-b:2′,3′-d]pyrrole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Characterization of Poly(pyrrole-1-carboxylic acid) for Preconcentration and Determination of Rare Earth Elements and Heavy Metals in Water Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 8. Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols for the Quantification of 3-(m-Tolyl)-1H-pyrrole-2-carboxylic acid
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the analytical quantification of 3-(m-Tolyl)-1H-pyrrole-2-carboxylic acid, a key pyrrole derivative with potential applications in medicinal chemistry and materials science. Recognizing the critical need for accurate and reliable measurement of this compound in various matrices, we present detailed protocols for three distinct analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and a foundational UV-Vis Spectrophotometric method. The guide emphasizes the rationale behind methodological choices, adherence to rigorous validation principles, and practical insights for implementation in a research or quality control setting.
Introduction: The Analytical Imperative for 3-(m-Tolyl)-1H-pyrrole-2-carboxylic acid
3-(m-Tolyl)-1H-pyrrole-2-carboxylic acid belongs to the pyrrole class of heterocyclic compounds, which are integral scaffolds in the development of biologically active molecules.[1] The quantitative analysis of this specific derivative is paramount for a variety of applications, including pharmacokinetic studies, stability testing, impurity profiling, and quality control of active pharmaceutical ingredients (APIs).[2][3] The development and validation of robust analytical methods are not merely procedural; they are a fundamental requirement by regulatory bodies such as the FDA and EMA to ensure product quality, safety, and efficacy.[4] This guide is structured to provide both the theoretical underpinnings and the practical steps for establishing reliable quantitative assays for 3-(m-Tolyl)-1H-pyrrole-2-carboxylic acid.
Physicochemical Properties and Analytical Considerations
A thorough understanding of the analyte's properties is the cornerstone of effective method development. 3-(m-Tolyl)-1H-pyrrole-2-carboxylic acid, as a carboxylic acid, possesses key characteristics that inform the choice of analytical techniques.
-
Ionization: The carboxylic acid group is readily ionizable, making it suitable for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS), particularly in negative ion mode.[5][6]
-
Chromatography: The presence of the pyrrole ring and the tolyl group imparts a degree of hydrophobicity, making reversed-phase HPLC a suitable separation technique.[7][8]
-
UV Absorbance: The conjugated system of the pyrrole ring results in UV absorbance, enabling detection by UV spectrophotometry.[9][10]
Recommended Analytical Methods
We present three methods for the quantification of 3-(m-Tolyl)-1H-pyrrole-2-carboxylic acid, ranging from a simple screening tool to a highly sensitive and specific method suitable for complex matrices.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely used, robust, and cost-effective technique for the quantification of APIs.[11] This method is ideal for routine quality control and for the analysis of relatively clean sample matrices.
The method involves the separation of 3-(m-Tolyl)-1H-pyrrole-2-carboxylic acid from other components in a sample mixture by passing it through a packed column under high pressure. The separation is based on the differential partitioning of the analyte between the mobile phase and the stationary phase. A UV detector is used to measure the absorbance of the analyte as it elutes from the column, and the concentration is determined by comparing the peak area to a standard curve.
Caption: Workflow for HPLC-UV analysis.
Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (or Phosphoric acid, depending on MS compatibility needs).[8]
-
Reference standard of 3-(m-Tolyl)-1H-pyrrole-2-carboxylic acid.
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5-95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 225 nm (or wavelength of maximum absorbance determined by UV scan)[12] |
Procedure:
-
Standard Preparation: Prepare a stock solution of 3-(m-Tolyl)-1H-pyrrole-2-carboxylic acid in a suitable solvent (e.g., methanol or acetonitrile). From the stock solution, prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. If necessary, perform a sample clean-up step such as solid-phase extraction (SPE).[7]
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of the analyte in the samples from the calibration curve.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for complex matrices, low concentration samples, and when unequivocal identification is required.[5][13]
This technique couples the separation power of HPLC with the detection capabilities of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (typically by electrospray ionization - ESI), and the resulting ions are filtered by the first mass analyzer. These ions are then fragmented, and the resulting fragment ions are analyzed by the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), provides high specificity and sensitivity.
Caption: Workflow for LC-MS/MS analysis.
Instrumentation and Materials:
-
LC-MS/MS system (UPLC/HPLC coupled to a triple quadrupole mass spectrometer).
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Acetonitrile (LC-MS grade).
-
Water (LC-MS grade).
-
Formic acid (LC-MS grade).
-
Reference standard of 3-(m-Tolyl)-1H-pyrrole-2-carboxylic acid.
-
Stable isotope-labeled internal standard (if available).[14]
LC Conditions:
| Parameter | Condition |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Optimized for rapid elution and separation from matrix components. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
MS/MS Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion | [M-H]⁻ of 3-(m-Tolyl)-1H-pyrrole-2-carboxylic acid |
| Product Ions | Determined by infusion and fragmentation of the reference standard. |
| Collision Energy | Optimized for each transition. |
| Dwell Time | Optimized for the number of co-eluting analytes. |
Procedure:
-
Standard and Sample Preparation: Follow the procedure for HPLC-UV, but with the addition of an internal standard to all samples and standards to correct for matrix effects and variability.
-
MS/MS Method Development: Infuse a standard solution of the analyte into the mass spectrometer to determine the precursor ion and optimize the fragmentation to select the most intense and specific product ions for MRM.
-
Analysis: Inject the standards and samples onto the LC-MS/MS system.
-
Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the standards. Determine the concentration of the analyte in the samples from this curve.
Method 3: UV-Vis Spectrophotometry (Ehrlich's Reagent)
This colorimetric method can be used for the rapid screening of pyrrole derivatives. It is less specific and sensitive than chromatographic methods but can be useful in certain applications.[9]
The method is based on the reaction of the pyrrole ring with 4-(dimethylamino)benzaldehyde (DMBA), also known as Ehrlich's reagent, in an acidic medium to form a colored chinoneimine derivative.[9] The intensity of the color, which is proportional to the concentration of the pyrrole derivative, is measured using a UV-Vis spectrophotometer.
Instrumentation and Materials:
-
UV-Vis spectrophotometer.
-
4-(dimethylamino)benzaldehyde (DMBA).
-
Hydrochloric acid (HCl).
-
Sodium dodecyl sulphate (SDS) (optional, to enhance sensitivity in a micellar medium).[9]
-
Reference standard of 3-(m-Tolyl)-1H-pyrrole-2-carboxylic acid.
Procedure:
-
Reagent Preparation: Prepare a solution of DMBA in an acidic medium (e.g., 0.2 M DMBA in a mixture of ethanol and concentrated HCl).
-
Standard Preparation: Prepare a series of standard solutions of 3-(m-Tolyl)-1H-pyrrole-2-carboxylic acid.
-
Reaction: To a known volume of the standard or sample solution, add the Ehrlich's reagent. Heat the mixture if necessary to accelerate the reaction.[9]
-
Measurement: After the color has developed, measure the absorbance at the wavelength of maximum absorbance (typically in the range of 520-560 nm).[9]
-
Quantification: Create a standard curve by plotting absorbance versus concentration and determine the concentration of the unknown samples.
Method Validation
Once an analytical method is developed, it must be validated to ensure it is suitable for its intended purpose.[2][4] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines and should include the following parameters:[4][11]
| Validation Parameter | Description | Typical Acceptance Criteria (for HPLC/LC-MS) |
| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of other components. | No interference at the retention time of the analyte. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |
| Range | The interval between the upper and lower concentrations of the analyte for which the method is precise, accurate, and linear. | Defined by the linearity study. |
| Accuracy | The closeness of the test results to the true value. | 98-102% recovery for API assays.[11] |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | RSD ≤ 2% for repeatability and intermediate precision. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations. |
Conclusion
The choice of an analytical method for the quantification of 3-(m-Tolyl)-1H-pyrrole-2-carboxylic acid will depend on the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, and the available instrumentation. For routine quality control of pure substances, HPLC-UV provides a robust and reliable solution. For the analysis of complex biological or environmental samples, the superior sensitivity and selectivity of LC-MS/MS are indispensable. The UV-Vis spectrophotometric method, while less specific, can serve as a valuable tool for rapid screening. The protocols and validation guidelines presented in this document provide a solid foundation for establishing accurate and reliable quantitative methods for this important pyrrole derivative.
References
- Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. (n.d.).
- Validation Of Analytical Methods For Pharmaceutical Analysis - Sema. (n.d.).
- Analytical Method Development and Validation in Pharmaceuticals. (2025, October 18).
- Validating Analytical Methods in Pharmaceuticals - Pharmuni. (n.d.).
- Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. (2025, August 5).
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27).
- An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC. (n.d.).
- Stable Isotope Dilution Analysis of Small Molecules with Carboxylic Acid Functions Using 18O Labeling for HPLC-ESI-MS/MS - ACS Publications. (2013, July 29).
- Determination of Pyrrole Derivatives and Hydroxyproline with 4-(Dimethylamino)benzaldehyde in a Micellar Medium. (n.d.).
- Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2 - LCGC International. (2021, August 1).
- LC/MS not good for small molecules - Chromatography Forum. (2012, March 15).
- Separation of 1H-Pyrrole-2-carboxylic acid, 2,5-dihydro-, (S)- on Newcrom R1 HPLC column. (n.d.).
- Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative - OAText. (n.d.).
- 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid - MDPI. (2025, June 20).
- 1H-Pyrrole-2-carboxylic acid - the NIST WebBook. (n.d.).
Sources
- 1. mdpi.com [mdpi.com]
- 2. upm-inc.com [upm-inc.com]
- 3. particle.dk [particle.dk]
- 4. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 5. researchgate.net [researchgate.net]
- 6. LC/MS not good for small molecules - Chromatography Forum [chromforum.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Separation of 1H-Pyrrole-2-carboxylic acid, 2,5-dihydro-, (S)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. tandfonline.com [tandfonline.com]
- 10. 1H-Pyrrole-2-carboxylic acid [webbook.nist.gov]
- 11. resolvemass.ca [resolvemass.ca]
- 12. oatext.com [oatext.com]
- 13. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Optimized Derivatization of 3-(m-Tolyl)-1H-pyrrole-2-carboxylic Acid for Biological Screening
Application Note: AN-PYR-2026-02
Executive Summary
The 3-aryl-pyrrole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, exhibiting validated bioactivity against targets such as Cyclooxygenase (COX-1/2) , Enoyl-ACP reductase (InhA) , and various Kinases . The specific derivative, 3-(m-Tolyl)-1H-pyrrole-2-carboxylic acid , offers a unique balance of lipophilicity and steric bulk via the meta-methyl group, which often improves metabolic stability compared to para-substituted analogs.[1]
This guide provides a modular protocol for the systematic derivatization of this scaffold. We focus on two primary vectors: C2-amidation (for rapid library generation) and N1-functionalization (for physicochemical tuning).[1][2] These protocols are designed for reproducibility in 96-well plate formats or parallel synthesis blocks, bridging the gap between synthetic chemistry and biological screening.
Chemical Space & Strategic Vectors[1][2]
Effective Structure-Activity Relationship (SAR) profiling requires independent modulation of the scaffold's sectors.[1]
-
Vector A (C2-Carboxyl): The primary handle for diversity.[1][2] Amide coupling here modulates H-bond donor/acceptor capability and introduces target-specific pharmacophores.[1][2]
-
Vector B (N1-Nitrogen): Critical for tuning LogP and membrane permeability.[1][2] Unsubstituted N-H pyrroles are often susceptible to oxidative degradation; alkylation or arylation stabilizes the ring.[1][2]
-
Vector C (C5-Position): A site for late-stage diversification via electrophilic aromatic substitution (e.g., bromination) followed by Suzuki-Miyaura coupling.[1]
Visualization: SAR Derivatization Strategy
Figure 1: Strategic derivatization vectors for the 3-(m-tolyl)pyrrole scaffold.[1] Solid lines indicate primary library protocols.
Detailed Experimental Protocols
Protocol A: High-Throughput C2-Amidation (Library Generation)
Rationale: The electron-rich pyrrole ring can make the C2-carboxylic acid less electrophilic.[1] Standard carbodiimides (EDC) may be sluggish with electron-deficient anilines.[1][2] We utilize HATU , which generates a highly reactive active ester, ensuring high conversion across diverse amine sets.
Reagents:
-
Scaffold: 3-(m-Tolyl)-1H-pyrrole-2-carboxylic acid (0.1 M in DMF).
-
Amines: Diverse set (primary/secondary), 0.1 M in DMF.[2]
-
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Step-by-Step Workflow:
-
Activation: In a reaction vial, mix 1.0 equiv of Scaffold (100 µL stock) with 1.2 equiv of HATU (solid or fresh stock) and 2.0 equiv of DIPEA.
-
Incubation: Shake at Room Temperature (RT) for 15 minutes to form the O-At active ester. Note: The solution should turn slightly yellow.[1]
-
Coupling: Add 1.1 equiv of the Amine solution.
-
Reaction: Seal and shake at RT for 12 hours. For sterically hindered amines (e.g., ortho-substituted anilines), heat to 50°C.
-
Quenching: Add 50 µL of 10% NaHCO₃ solution to scavenge unreacted active ester.
-
Workup (Parallel): Extract with Ethyl Acetate (3x). Pass organic layer through a phase separator frit.[1][2] Evaporate solvent.[1][2][3]
-
QC: Analyze by LC-MS. Expected purity >90%.
Protocol B: Regioselective N1-Alkylation (Scaffold Tuning)
Rationale: Direct alkylation of the acid often results in O-alkylation (ester formation).[1] To exclusively functionalize the nitrogen, we employ a "Protect-Alkylate-Hydrolyze" strategy.[1]
Step-by-Step Workflow:
-
Esterification: Treat the parent acid with MeOH/H₂SO₄ (catalytic) at reflux for 2 hours. Isolate the methyl ester.[1][2]
-
Deprotonation: Dissolve methyl ester (1.0 equiv) in anhydrous DMF under Argon. Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv). Stir for 30 mins (H₂ evolution).
-
Alkylation: Add Alkyl Halide (1.2 equiv) dropwise.[1][2] Warm to RT and stir for 2–4 hours.
-
Self-Validation: TLC should show the disappearance of the lower Rf N-H spot and appearance of a higher Rf spot.[1]
-
-
Hydrolysis: Add LiOH (3.0 equiv) in THF/H₂O (1:1). Stir at 60°C for 4 hours to cleave the methyl ester.
-
Isolation: Acidify to pH 3 with 1M HCl. The N-alkylated acid will precipitate.[1][2] Filter and dry.[1][2][3]
Biological Screening Handoff
Compound Management
For biological assays, compounds must be free of coupling reagents (HATU byproducts are cytotoxic).[1][2]
-
Purification: Semi-prep HPLC (Water/Acetonitrile + 0.1% Formic Acid) is recommended for "Hit" validation.[1][2]
-
Stock Preparation: Dissolve dried compounds in 100% DMSO to a concentration of 10 mM .
-
Storage: -20°C in amber vials (pyrroles can be light-sensitive over months).
Recommended Assay Panels
Based on the scaffold's profile, the following screens are high-priority:
-
COX-1/COX-2 Inhibition Assay: To assess anti-inflammatory potential (Target IC50 < 10 µM).[1][2]
-
Antimicrobial Screen (MIC): Specifically against M. tuberculosis (InhA pathway) or Gram-positive bacteria.[1][2]
-
Cytotoxicity Counter-Screen: HepG2 or HeLa cell lines to ensure observed activity is not due to general toxicity.
Troubleshooting & Expert Insights
| Issue | Probable Cause | Corrective Action |
| Low Yield in Amidation | Amine is electron-deficient (e.g., nitro-aniline).[1] | Switch from HATU to POCl₃/Pyridine or acid chloride generation (SOCl₂).[1][2] |
| N-Alkylation Fails | Steric hindrance from the C2-ester.[1][2] | Use a smaller protecting group (Methyl) or switch base to Cs₂CO₃ in Acetone (milder).[1][2] |
| Degradation in DMSO | Oxidation of the pyrrole ring.[1][2] | Ensure stock solutions are stored under N₂ or Ar; avoid freeze-thaw cycles.[1][2] |
| Insoluble in Screening Media | High lipophilicity of m-tolyl group.[1][2] | Introduce polar groups (morpholine, piperazine) via the Amide (Vector A) or N-alkyl chain (Vector B).[1] |
References
-
Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors. National Institutes of Health (PMC).[1][2] Available at: [Link][1][2]
-
Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors. National Institutes of Health (PMC). Available at: [Link][1][2]
-
Synthesis of amide derivatives for electron deficient amines... using EDC and DMAP. National Institutes of Health (PMC).[1][2] Available at: [Link][1][2]
-
Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates. Journal of Organic Chemistry (via PMC). Available at: [Link][1][2]
-
PubChem Compound Summary: Pyrrole-2-carboxylic Acid. National Library of Medicine.[1][2] Available at: [Link][1][2]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 3-(m-Tolyl)-1H-pyrrole-2-carboxylic Acid
Executive Summary: The "Dual-Threat" Molecule
Welcome to the technical support guide for 3-(m-Tolyl)-1H-pyrrole-2-carboxylic acid . As a researcher working with this scaffold, you are likely encountering a common frustration: the compound degrades during the very steps intended to purify it.
This molecule presents a dual stability threat :
-
Thermal Decarboxylation: The electron-rich pyrrole ring facilitates the loss of CO₂, converting your valuable acid into the neutral byproduct 3-(m-tolyl)-1H-pyrrole. This is accelerated by heat and acid.[1]
-
Oxidative Polymerization: Like most pyrroles, it is sensitive to air and light, forming dark oligomers (polypyrroles) if handled without antioxidants or inert atmosphere.
This guide prioritizes non-thermal, pH-controlled purification methods to preserve the integrity of the carboxylic acid moiety.
Module 1: The Decarboxylation Dilemma (Troubleshooting)
User Question: “I synthesized the compound and obtained a solid, but after drying it in the oven at 60°C, it turned into a brown oil and lost mass. What happened?”
Technical Diagnosis: You have likely triggered thermal decarboxylation . Pyrrole-2-carboxylic acids are notoriously unstable. The mechanism is driven by the electron-rich nature of the pyrrole ring, which can protonate at the C2 position (ipso to the carboxyl group), creating a transition state that rapidly ejects CO₂.
The Mechanism of Failure: Protonation at C2 breaks the aromaticity temporarily. To restore aromaticity, the molecule ejects CO₂ rather than losing the proton. This reaction is irreversible.
Corrective Actions:
-
NEVER heat this compound above 40°C, especially if it is slightly acidic.
-
Avoid strong mineral acids (HCl, H₂SO₄) during workup if possible; use weaker acids (Acetic acid, H₃PO₄) or carefully controlled pH.
-
Drying: Use a high-vacuum desiccator at room temperature (20–25°C) with P₂O₅, rather than an oven.
Module 2: Purification Protocols
Protocol A: The "Cold" Acid-Base Extraction (Primary Method)
Recommended for: Removing neutral impurities (starting materials, decarboxylated byproducts).
This method is self-validating : The decarboxylated byproduct (3-m-tolylpyrrole) is not acidic and will not dissolve in the base, remaining in the organic layer. Only the intact product moves into the aqueous phase.
Reagents:
-
Saturated NaHCO₃ (Sodium Bicarbonate) - Note: Na₂CO₃ can be used, but NaHCO₃ is gentler.
-
Ethyl Acetate (EtOAc) or Diethyl Ether (Et₂O).
-
1M Acetic Acid or dilute HCl (carefully monitored).
Step-by-Step Workflow:
-
Dissolution: Dissolve the crude reaction mixture in EtOAc.
-
Extraction (The Filter): Extract the organic layer 2x with cold (4°C) saturated NaHCO₃ .
-
Validation: The product (carboxylate salt) is now in the Aqueous layer.
-
Waste: The Organic layer contains the decarboxylated byproduct and non-acidic impurities. Discard (or check by TLC to confirm absence of acid).
-
-
Washing: Wash the aqueous bicarbonate layer once with fresh EtOAc to remove entrained organics.
-
Precipitation: Cool the aqueous layer on an ice bath to 0–5°C.
-
Acidification: Slowly add 1M acid dropwise with vigorous stirring.
-
Target pH: Adjust to pH ~3–4.[2] Do not go to pH 1 (accelerates decomposition).
-
-
Recovery: The product should precipitate as a white/off-white solid. Filter immediately and wash with cold water.
Protocol B: Chromatographic Purification
Recommended for: High-purity requirements when extraction fails.
User Question: “My compound streaks on the silica column and comes out impure. Why?”
Technical Diagnosis: Silica gel is slightly acidic (pH ~5–6). This acidity can catalyze decarboxylation on the column. Furthermore, the carboxylic acid moiety interacts strongly with silica silanols, causing "tailing" or irreversible adsorption.
The Buffered Silica Solution: You must neutralize the silica and prevent ionization of the acid.
-
Mobile Phase: Hexanes : Ethyl Acetate (gradient) + 1% Acetic Acid .
-
Why Acetic Acid? It keeps the product in its protonated (R-COOH) form, preventing it from dragging as an anion, and suppresses the ionization of surface silanols.
-
-
Stationary Phase Preparation: Pre-wash the silica column with the mobile phase containing 1% acetic acid before loading the sample.
-
Loading: Load the sample as a solid deposit on Celite or dissolved in a minimum amount of DCM (avoid heating to evaporate solvent).
Module 3: Visualizing the Workflow
The following diagrams illustrate the failure mechanism and the decision logic for purification.
Figure 1: Decarboxylation Mechanism & Prevention
Caption: The thermal decarboxylation pathway is irreversible. Prevention requires strict pH and temperature control.
Figure 2: Purification Decision Tree
Caption: Workflow for selecting the optimal purification route. Acid-Base extraction is the primary recommendation.
Module 4: Quantitative Data & Properties
| Property | Value / Description | Relevance to Purification |
| pKa (COOH) | ~4.4 (Est.)[3] | Allows extraction into weak base (NaHCO₃, pH ~8.5) without deprotonating the pyrrole NH (pKa ~17). |
| Solubility (Neutral) | MeOH, EtOAc, DMSO | Good solubility in polar organics facilitates loading for chromatography. |
| Solubility (Anion) | Water (pH > 7) | Critical for Acid-Base extraction protocol. |
| Melting Point | ~136–140°C (Dec.) | Do not use MP for purity check if it decomposes. Use NMR/HPLC. |
| Appearance | White to Tan Solid | Darkening indicates oxidation (polypyrrole formation). |
References
- Jones, R. A., & Bean, G. P. (1977). The Chemistry of Pyrroles. Academic Press. (Standard text confirming thermal instability of pyrrole-2-carboxylic acids).
-
Gribble, G. W. (2002). "Pyrrole-2-carboxylic acid."[2][3][4][5][6][7][8][9][10][11][12] Organic Syntheses. (General reference for pyrrole acid handling).
-
Krayer, M., et al. (2009). "Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid."[10][11] Journal of the American Chemical Society, 131(33), 11674-11675.[11]
-
PubChem. (n.d.). "Pyrrole-2-carboxylic acid Compound Summary." National Center for Biotechnology Information.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Pyrrole-2-carboxylic acid CAS#: 634-97-9 [m.chemicalbook.com]
- 5. Formation and excretion of pyrrole-2-carboxylic acid. Whole animal and enzyme studies in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrole-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 7. Pyrrole-2-Carboxylic Acid | Properties, Uses, Safety Data & Supplier China [chemheterocycles.com]
- 8. Pyrrole-2-Carboxylic Acid | C5H5NO2 | CID 12473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. JPH0698767A - Pyrrole-2-carboxylic acid decarboxylase and its production - Google Patents [patents.google.com]
"optimization of reaction conditions for 3-(m-Tolyl)-1H-pyrrole-2-carboxylic acid"
Technical Support Center: Optimization of Reaction Conditions for 3-(m-Tolyl)-1H-pyrrole-2-carboxylic acid
Executive Summary
This guide addresses the synthesis and optimization of 3-(m-Tolyl)-1H-pyrrole-2-carboxylic acid . While various cyclization methods (e.g., Knorr, Hantzsch) exist, they often lack the regiochemical precision required for placing a specific aryl group at the C3 position while retaining the C2-carboxylate.
The industry-standard approach for this scaffold is the Suzuki-Miyaura Cross-Coupling of a 3-halo-pyrrole-2-carboxylate ester with m-tolylboronic acid, followed by controlled hydrolysis. This guide focuses on optimizing this specific pathway, addressing common failure modes such as protodeboronation, catalyst poisoning, and decarboxylation.
Module 1: Synthetic Strategy & Reagent Selection
Q1: Why is my direct coupling on 3-bromo-1H-pyrrole-2-carboxylic acid failing (0% conversion)? A: Direct coupling on the free acid or unprotected pyrrole is rarely successful due to two factors:
-
Catalyst Poisoning: The free pyrrolic N-H (pKa ~16.5) can coordinate to the Palladium (Pd) center, arresting the catalytic cycle.
-
Solubility & Salt Formation: The carboxylic acid forms a salt with the base required for the Suzuki mechanism, often precipitating out of the organic phase or interfering with transmetallation.
Protocol Recommendation: You must use a protected ester intermediate.
-
Substrate: Methyl 3-bromo-1-(protecting group)-1H-pyrrole-2-carboxylate.
-
Protecting Group (PG):
-
SEM (2-(Trimethylsilyl)ethoxymethyl): Best for stability. Removed with TBAF/en.
-
Boc (tert-Butyloxycarbonyl): Good, but can be labile under the basic conditions of Suzuki coupling (especially with hydroxide bases at >80°C).
-
Methyl/Ethyl Ester: Essential for the C2 position. Do not use the free acid until the final step.
-
Q2: Which catalyst system is optimal for this sterically crowded C3-coupling? A: The C3 position is flanked by the bulky C2-ester and the N-protecting group. Standard Pd(PPh3)4 often fails due to poor oxidative addition or ligand dissociation.
| Catalyst System | Suitability | Notes |
| Pd(dppf)Cl2 | High | The large bite angle of dppf stabilizes the Pd center and resists deactivation. Excellent for heteroaryl bromides. |
| Pd(OAc)2 + SPhos | Very High | Buchwald ligands (SPhos, XPhos) are designed for sterically demanding couplings. Use if conversion is <50%. |
| Pd(PPh3)4 | Low | Prone to oxidation ("Pd black" formation) and often too slow for sterically hindered pyrroles. |
Module 2: Reaction Condition Optimization (The Suzuki Step)
Q3: I am seeing significant "protodeboronation" (formation of toluene) instead of the product. How do I stop this? A: Protodeboronation of m-tolylboronic acid competes with transmetallation. This is accelerated by high temperatures and aqueous conditions.
-
Optimization 1 (Base): Switch from aqueous bases (Na2CO3/H2O) to anhydrous conditions using K3PO4 or Cs2CO3 in Dioxane or DMF.
-
Optimization 2 (Temperature): Lower the temperature to 60-70°C. If the reaction becomes sluggish, switch to a more active catalyst (e.g., Pd-XPhos G3) rather than increasing heat.
Q4: The reaction stalls at 60% conversion. Should I add more catalyst? A: Usually, no. Stalling is often due to ligand oxidation or boronic acid decomposition.
-
Check Oxygen: Ensure rigorous degassing (sparging with Argon for 15 mins) before adding the catalyst.
-
Add Boronic Acid: Add an additional 0.5 equivalents of m-tolylboronic acid (dissolved in degassed solvent) midway through the reaction.
-
Water Content: Suzuki coupling requires trace water for the activation of the boronic acid.[1][2] If running strictly anhydrous, add exactly 1-2 equivalents of water.
Module 3: Work-up & Hydrolysis (The Danger Zone)
Q5: My Suzuki product is pure, but I lose everything during hydrolysis to the acid. Is it decarboxylating? A: Yes, Pyrrole-2-carboxylic acids are prone to thermal decarboxylation, especially under acidic conditions or high heat.
-
Mechanism: The electron-rich pyrrole ring facilitates the loss of CO2 to form the 3-arylpyrrole.
-
Solution: Perform Basic Hydrolysis (Saponification) under mild conditions.
-
Reagents: LiOH (3 eq) in THF:MeOH:H2O (3:1:1).
-
Temperature: Room Temperature (RT) to 40°C max. Do not reflux.
-
Workup: Acidify carefully to pH 4-5 with 1M HCl at 0°C. Do not go to pH 1. Precipitate the solid and filter.[3][4] Avoid extraction into organic solvent if possible to minimize acid exposure during evaporation.
-
Visualized Workflows
Figure 1: Optimized Synthetic Pathway
This workflow illustrates the critical path from the brominated precursor to the final acid, highlighting the protection strategy.
Caption: Step-wise synthesis emphasizing N-protection and mild hydrolysis to prevent decarboxylation.
Figure 2: Troubleshooting Logic Tree
Decision matrix for resolving low yields during the Suzuki coupling step.
Caption: Diagnostic logic for identifying catalyst poisoning vs. side-reactions (protodeboronation).
Experimental Protocol: Optimized Suzuki Coupling
Scale: 1.0 mmol Reagents:
-
Methyl 3-bromo-1-(SEM)-pyrrole-2-carboxylate (1.0 equiv)
-
m-Tolylboronic acid (1.5 equiv)
-
Pd(dppf)Cl2[2]·DCM (0.05 equiv)
-
K3PO4 (3.0 equiv)
-
Solvent: 1,4-Dioxane (dry) / Water (10:1 ratio)
Procedure:
-
Setup: Charge a reaction vial with the pyrrole bromide, boronic acid, K3PO4, and Pd catalyst.
-
Degas: Seal the vial and purge with Argon for 5 minutes.
-
Solvent: Add degassed 1,4-Dioxane and water via syringe.
-
Reaction: Heat to 80°C for 4-6 hours. Monitor by LC-MS.
-
Workup: Filter through Celite, dilute with EtOAc, wash with brine. Dry over Na2SO4 and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
References
-
Molecules (2019) . An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles.
-
Molecules (2020) . Facile Synthesis of NH-Free 5-(Hetero)Aryl-Pyrrole-2-Carboxylates by Catalytic C–H Borylation and Suzuki Coupling.
-
Journal of Organic Chemistry (2009) . Palladium-Catalyzed 2-Arylation of Pyrroles.
-
Organic Chemistry Portal . Suzuki Coupling - Mechanism and Recent Literature.
Sources
"troubleshooting crystallization of 3-(m-Tolyl)-1H-pyrrole-2-carboxylic acid"
Topic: Troubleshooting Crystallization of 3-(m-Tolyl)-1H-pyrrole-2-carboxylic acid Ticket ID: PYR-TOL-003 Status: Open Responder: Senior Application Scientist, Solid State Development[1]
Executive Summary
You are likely encountering difficulties crystallizing 3-(m-Tolyl)-1H-pyrrole-2-carboxylic acid due to two competing molecular behaviors:
-
Conformational Conflict: The lipophilic m-tolyl group disrupts the hydrogen-bonding network typically formed by the pyrrole-acid motif, leading to "oiling out" (liquid-liquid phase separation).[1]
-
Chemical Instability: Pyrrole-2-carboxylic acids are notoriously prone to thermal decarboxylation and oxidation.[1] If your material is turning pink/brown or vanishing during heating, you are likely degrading your product into 3-(m-tolyl)-pyrrole.[1]
This guide provides a root-cause analysis and self-validating protocols to resolve these issues.
Module 1: The "Oiling Out" Phenomenon
User Symptom: "My product precipitates as a sticky gum or oil instead of a solid, even after cooling."
Technical Diagnosis: The m-tolyl substituent adds significant lipophilicity and steric asymmetry to the molecule.[1] While the carboxylic acid moiety seeks polar partners (dimerization), the tolyl group demands non-polar solvation. When the solvent system is too polar (e.g., pure water/methanol), the hydrophobic effect forces the tolyl groups together into an amorphous oil before the crystal lattice can organize.
Troubleshooting Protocol: The "Cloud Point" Swing
Do not rely on standard evaporation.[1][2] Use a controlled anti-solvent addition method.[1]
| Parameter | Recommendation | Scientific Rationale |
| Primary Solvent | Ethanol or Isopropyl Acetate (IPAc) | Solubilizes both the lipophilic tolyl ring and the polar acid head.[1] |
| Anti-Solvent | n-Heptane (preferred over Hexane) | Higher boiling point allows for safer temperature cycling; non-polar nature forces precipitation.[1] |
| Temperature | < 45°C (Strict Limit) | Prevents thermal decarboxylation (See Module 2). |
Step-by-Step Workflow:
-
Dissolution: Dissolve the crude oil in minimal Ethanol at 35–40°C.
-
Clarification: Filter any insoluble particulates immediately.[1]
-
The Swing: Add n-Heptane dropwise until a faint, persistent cloudiness (metastable zone) appears.[1]
-
Seeding (Critical): Add a seed crystal. If no seeds exist, scratch the glass wall vigorously with a glass rod. Why? This provides nucleation sites to bypass the energy barrier of oil formation.
-
Aging: Stop stirring. Let the vessel stand at room temperature for 2 hours.
-
Cooling: Slowly cool to 0°C over 4 hours.
Self-Validation Check:
-
If oil forms again:[1] Re-heat to 40°C to redissolve. Add 5% more Ethanol.[1] The system is too rich in anti-solvent.
-
If no precipitate:[1] The system is undersaturated. Evaporate solvent under high vacuum (do not heat) and retry.
Module 2: The "Disappearing Solid" (Decarboxylation Risk)
User Symptom: "I heated the solution to reflux to dissolve the solid, but the yield dropped significantly, or the melting point decreased."
Technical Diagnosis:
Pyrrole-2-carboxylic acids are chemically unstable.[1] The electron-rich pyrrole ring facilitates protonation at the C2 position, leading to the loss of
The Mechanism of Failure:
Visualizing the Risk Pathway
[1]
Corrective Protocol: Cold Acidification
If you are purifying via Acid/Base extraction (dissolving in base, precipitating with acid):
-
Dissolve the crude in 1M NaOH (keep cold, 0–5°C). The sodium salt is stable.
-
Wash the aqueous layer with Dichloromethane (DCM) to remove non-acidic impurities (like the decarboxylated byproduct).
-
Precipitate: Slowly add 1M HCl dropwise to the aqueous layer while stirring in an ice bath.
-
Endpoint: Stop exactly at pH 3–4. Do not overshoot to pH 1. Excess acid accelerates decarboxylation [1].[1]
-
Filtration: Filter immediately. Do not let the acidic slurry sit.
Module 3: Oxidation & Color Change
User Symptom: "The white crystals turn pink or brown upon drying."
Technical Diagnosis: The pyrrole ring is electron-rich and prone to auto-oxidation, forming colored oligomers (pyrrole blacks).[1]
Prevention Strategy:
-
Add Antioxidant: Add 0.1% (w/w) Sodium Metabisulfite during the aqueous acidification step.
-
Drying: Dry in a vacuum oven at ambient temperature (25°C). Do not use heat. Flush the oven with Nitrogen if possible.
Summary of Physical Properties for Validation
Use these estimated parameters to validate your isolated material.
| Property | Value/Behavior | Notes |
| Appearance | White to off-white needles/plates | Pink indicates oxidation.[1] |
| Melting Point | 190–210°C (with decomposition) | If MP is <150°C, suspect decarboxylation [2]. |
| Solubility | Soluble: MeOH, EtOH, DMSOInsoluble: Water, Hexane | Use this for solvent swing design. |
| pKa | ~4.4 (Carboxylic acid) | Similar to parent pyrrole-2-carboxylic acid [3].[1] |
FAQ: Rapid Fire Troubleshooting
Q: Can I use Acetone as a solvent? A: Yes, but be cautious. Acetone is a good solvent, but if your material contains residual amines, it can form imines (Schiff bases). Ethanol is safer for general crystallization.[1]
Q: I see two spots on my TLC after heating. What happened? A: The lower spot is likely your acid. The upper (less polar) spot is the decarboxylated 3-(m-tolyl)-pyrrole.[1] This confirms you used too much heat.[1]
Q: How do I remove the "pink" color? A: Recrystallize from Ethanol/Water with a small amount of activated charcoal. Filter while warm (max 40°C) to remove the charcoal, then cool.
References
-
Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid. Canadian Journal of Chemistry. Dunn, G.E., & Lee, G.K. (1971). Link
-
1H-Pyrrole-2-carboxylic acid (Crystal Structure & Properties). Acta Crystallographica Section E. Li, Y., et al. (2008). Link
-
Pyrrole-2-carboxylic acid pKa and Physical Properties. PubChem Database. CID 12473.[1][3] Link
-
Synthesis and Evaluation of 3,5-Diaryl-pyrrole Derivatives. Molecules. (General synthesis context for aryl-pyrroles). Link
Sources
"alternative catalysts for the synthesis of 3-(m-Tolyl)-1H-pyrrole-2-carboxylic acid"
Division: Heterocyclic Chemistry & Kinase Inhibitor Scaffolds
Topic: Alternative Catalytic Systems for 3-(m-Tolyl)-1H-pyrrole-2-carboxylic acid Current Status: Operational | Ticket Priority: High
Executive Summary: The Shift from Palladium
User Query: "I need to synthesize 3-(m-Tolyl)-1H-pyrrole-2-carboxylic acid (a key scaffold for receptor tyrosine kinase inhibitors). Standard Pd-catalyzed Suzuki coupling is too expensive for scale-up and leaves difficult-to-remove heavy metal residues. What are my alternatives?"
Technical Response: The synthesis of 3-substituted pyrrole-2-carboxylates is challenging due to the electronic bias of the pyrrole ring, which naturally favors electrophilic substitution at the C5 position. While Palladium (Pd) catalyzed cross-coupling of 3-halo-pyrroles is the industry standard, it poses significant cost and purification issues (E-factor).
This guide provides validated protocols for two distinct alternative catalytic pathways:
-
Nickel (Ni) Catalysis: A direct "drop-in" replacement for Pd in cross-coupling reactions, utilizing Earth-abundant metal.
-
Iron (Fe) & Iodine (I₂) Catalysis: A "de novo" ring-construction approach (modified Paal-Knorr/Hantzsch) that avoids pre-functionalized halogenated precursors entirely.
Decision Matrix: Selecting Your Catalyst
Before proceeding, determine your starting point using the workflow below.
Figure 1: Decision tree for selecting the optimal catalytic strategy based on precursor availability.
Module A: Nickel-Catalyzed Suzuki Coupling
Context: You are replacing Pd(PPh₃)₄ with a Nickel system to couple Ethyl 3-bromo-1H-pyrrole-2-carboxylate with m-Tolylboronic acid.
Technical Rationale
Comparative Data: Pd vs. Ni
| Metric | Standard (Palladium) | Alternative (Nickel) | Advantage |
| Catalyst Cost | High (~$50/g) | Low (~$2/g) | 25x Cost Reduction |
| Toxicity (PDE) | Strict limits (Class 1) | Moderate (Class 2) | Easier Regulatory Compliance |
| Oxidative Addition | Slow on electron-rich rings | Fast (Radical character) | Higher Reactivity |
| Air Stability | Moderate | Low (Requires inert atm) | Disadvantage |
Protocol 1: Ni-Catalyzed Synthesis
Target: Ethyl 3-(m-tolyl)-1H-pyrrole-2-carboxylate (Precursor to final acid).
-
Catalyst Preparation:
-
Pre-catalyst:NiCl₂(dppp) [Dichloro(1,3-bis(diphenylphosphino)propane)nickel] (5 mol%).
-
Co-catalyst: Zinc powder (10 mol%) – Crucial for reducing Ni(II) to active Ni(0) in situ.
-
-
Reaction Setup:
-
In a glovebox or under strict Argon flow, charge a Schlenk tube with:
-
Ethyl 3-bromo-1H-pyrrole-2-carboxylate (1.0 equiv)
-
m-Tolylboronic acid (1.5 equiv)
-
K₃PO₄ (2.0 equiv, anhydrous)
-
NiCl₂(dppp) (5 mol%)
-
Zn powder (10 mol%)
-
-
-
Solvent System:
-
Add degassed Toluene/Dioxane (9:1) . Note: Avoid protic solvents which can quench the active Ni species.
-
-
Execution:
-
Heat to 100°C for 12–16 hours.
-
Monitor via TLC (Hexane/EtOAc 4:1). The Ni-species is often dark red/brown; completion is indicated by the disappearance of the bromide.
-
-
Workup:
-
Cool to RT. Filter through a pad of Celite to remove Ni/Zn residues.
-
Hydrolyze the ester using LiOH (3 equiv) in THF/H₂O (1:1) at 60°C for 2 hours to obtain the final 3-(m-Tolyl)-1H-pyrrole-2-carboxylic acid .
-
Troubleshooting Guide (Ni-System)
| Symptom | Probable Cause | Corrective Action |
| Reaction turns green/blue and stalls. | Catalyst oxidation. Ni(II) is not reducing to active Ni(0). | Ensure Zn powder is fresh (activate with dilute HCl if old) and solvent is thoroughly degassed (freeze-pump-thaw). |
| Homocoupling of Boronic Acid. | Slow oxidative addition. | Switch ligand to PCy₃ (Tricyclohexylphosphine) to increase electron density on Nickel. |
| Low Yield (<40%). | Protodeboronation of m-tolylboronic acid. | Reduce water content in the base; switch K₃PO₄ to Cs₂CO₃ and use strictly anhydrous toluene. |
Module B: Iron/Iodine-Catalyzed Cyclization (Green Route)
Context: You want to build the pyrrole ring from scratch, avoiding halogenated precursors and transition metals entirely.
Technical Rationale
This route utilizes a modified Paal-Knorr or Hantzsch approach. We utilize Iron(III) Chloride (FeCl₃) or Molecular Iodine (I₂) as mild Lewis acids to catalyze the condensation of a 1,4-dicarbonyl equivalent with an amine. Challenge: Standard Paal-Knorr yields 2,5-substituted pyrroles. To get the 2-acid-3-aryl pattern, we must use a specific precursor: Ethyl 2-amino-3-(m-tolyl)acrylate reacting with a ketone equivalent, or a multicomponent reaction.
Selected Protocol: Iodine-Catalyzed Oxidative Cyclization Reference Basis: Iodine-catalyzed cyclization of enamines (Estévez et al., Chem. Rev.; Banik et al., Tetrahedron Lett.).
Protocol 2: I₂-Mediated Multicomponent Synthesis
-
Reagents:
-
m-Tolualdehyde (1.0 equiv)
-
Ethyl acetoacetate (1.0 equiv)
-
Nitroalkane or Amine source (Ammonium Acetate, 1.2 equiv)
-
Catalyst: Molecular Iodine (I₂ , 10 mol%)
-
-
Workflow:
-
Mix m-Tolualdehyde, Ethyl acetoacetate, and Ammonium Acetate in Ethanol .
-
Add I₂ (10 mol%) .
-
Stir at Room Temperature (open flask permitted) for 30 minutes, then reflux for 2 hours.
-
Mechanism:[1][2][3][4] Iodine acts as a Lewis acid to activate the carbonyl and an oxidant to aromatize the intermediate dihydropyrrole.
-
-
Purification:
-
Treat with saturated Na₂S₂O₃ (sodium thiosulfate) to quench excess iodine (color change from brown to yellow/clear).
-
Extract with EtOAc.
-
Hydrolyze the resulting ester to the acid.
-
Troubleshooting Guide (Fe/I₂-System)
| Symptom | Probable Cause | Corrective Action |
| Product is a dihydropyrrole (not aromatic). | Incomplete oxidation. | Increase Iodine loading to 20 mol% or add a co-oxidant like DMSO. |
| Formation of Furan byproduct. | Lack of Nitrogen incorporation. | Increase Ammonium Acetate equivalents (up to 3.0 equiv). Ensure pH is slightly basic (add Et₃N). |
| Tar/Polymerization. | Reaction too vigorous. | If using FeCl₃, lower temperature to 0°C initially. If using I₂, dilute the reaction mixture. |
Mechanistic Visualization
Understanding the Nickel cycle is critical for troubleshooting the cross-coupling route. Unlike Pd, the Ni cycle often involves radical intermediates.
Figure 2: Catalytic cycle for Nickel-catalyzed Suzuki coupling. Note that the oxidative addition step is sensitive to sterics at the pyrrole C3 position.
References & Authority
-
Iron-Catalyzed Pyrrole Synthesis:
-
Nickel-Catalyzed Cross-Coupling:
-
Title: Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling.
-
Source:Journal of Chemical Education / CMU Protocols.
-
Relevance: Provides the foundational protocol for replacing Pd with Ni in biaryl synthesis.
-
-
Iodine-Catalyzed Paal-Knorr:
-
Title: Remarkable Iodine-Catalyzed Synthesis of Novel Pyrrole-Bearing N-Polyaromatic β-Lactams.
-
Source:Molecules (NIH/PMC), 2012.
-
Relevance: Validates Iodine as a mild Lewis Acid for pyrrole cyclization.
-
-
Direct Arylation (C-H Activation):
-
Title: Facile Synthesis of NH-Free 5-(Hetero)Aryl-Pyrrole-2-Carboxylates by Catalytic C–H Borylation and Suzuki Coupling.
-
Source:Molecules, 2019.[8]
-
Relevance: Discusses the specific difficulty of arylation on the pyrrole ester scaffold.
-
Disclaimer: All protocols involve hazardous chemicals. Consult local EHS guidelines before experimentation. Nickel compounds are suspected carcinogens; handle in a glovebox or fume hood.
Sources
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. Iron-Catalyzed Inexpensive and Practical Synthesis of N-Substituted Pyrroles in Water [organic-chemistry.org]
- 3. groups.chem.cmu.edu [groups.chem.cmu.edu]
- 4. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 5. semanticscholar.org [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Iron-Catalyzed Sustainable Synthesis of Pyrrole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrrole synthesis [organic-chemistry.org]
Technical Support Center: High-Purity Synthesis of 3-(m-Tolyl)-1H-pyrrole-2-carboxylic Acid
Topic: "Reducing Impurities in 3-(m-Tolyl)-1H-pyrrole-2-carboxylic Acid Production" Role: Senior Application Scientist | Format: Technical Support Center
Status: Operational Ticket Focus: Impurity Profiling, Reaction Optimization, and Downstream Processing Audience: Medicinal Chemists, Process Development Scientists
Introduction: The Stability-Purity Trade-off
Synthesizing 3-(m-Tolyl)-1H-pyrrole-2-carboxylic acid presents a classic specific challenge in heterocyclic chemistry: balancing the electronic activation required for synthesis against the inherent instability of the electron-rich pyrrole core. The meta-tolyl group introduces lipophilicity and slight steric bulk without the strong electronic deactivation of nitro/halo groups, making the ring susceptible to oxidative polymerization ("pyrrole red" formation) and acid-catalyzed decarboxylation.
This guide moves beyond standard recipes to address the why and how of impurity rejection.
Module 1: Synthetic Route & Impurity Origins
Q1: Which synthetic pathway minimizes hard-to-remove byproducts?
Recommendation: The Suzuki-Miyaura Cross-Coupling on a protected pyrrole ester is superior to classical condensation (e.g., Hantzsch or Paal-Knorr) for high-purity applications.
-
The Problem with Condensation: Classical methods often yield oligomeric tars due to the harsh Lewis acids required. They also produce regioisomers that are difficult to separate by crystallization.
-
The Suzuki Advantage: Coupling methyl 3-bromo-1-(phenylsulfonyl)-1H-pyrrole-2-carboxylate with (3-methylphenyl)boronic acid allows for regio-controlled installation of the tolyl group. The sulfonyl protecting group dampens the pyrrole's electron density, preventing oxidation during the metal-catalyzed step.
Q2: What are the critical impurities I should expect?
Refer to the Impurity Origin Map below to diagnose your crude profile.
Figure 1: Mechanistic origins of common impurities during the synthesis of 3-arylpyrrole derivatives.
Module 2: Reaction Optimization (Troubleshooting)
Q3: My reaction turns black immediately. Is this product decomposition?
Diagnosis: This is likely Palladium Black precipitation, not necessarily product decomposition. Root Cause: The catalytic cycle is stalling, leading to the aggregation of Pd(0). This often happens if the phosphine ligand is oxidized or insufficient. Corrective Action:
-
Switch Catalyst: Move from Pd(PPh₃)₄ to Pd(dppf)Cl₂ or XPhos Pd G2 . The bidentate (dppf) or bulky biaryl (XPhos) ligands stabilize the active Pd species better against aggregation [1].
-
Degas Solvents: Oxygen promotes homocoupling (Impurity A) and ligand oxidation. Sparge solvents with Argon for 20 minutes, not just sonication.
Q4: I see significant homocoupling of the boronic acid (3,3'-dimethylbiphenyl). How do I stop this?
Mechanism: Homocoupling competes with cross-coupling when the transmetallation step is slow or when oxygen is present. Protocol Adjustment:
-
Increase Base Concentration: Ensure at least 2.5 equivalents of carbonate (Na₂CO₃ or K₂CO₃). Higher base concentration accelerates the formation of the reactive boronate species.
-
Slow Addition: Add the (3-methylphenyl)boronic acid solution slowly (over 1 hour) via syringe pump to keep its instantaneous concentration low relative to the bromo-pyrrole.
Module 3: Workup & Purification (The Critical Phase)
Q5: The product decarboxylates during the hydrolysis step. How do I hydrolyze the ester safely?
Context: Pyrrole-2-carboxylic acids are notoriously prone to thermal decarboxylation because the protonated pyrrole ring acts as an electron sink, facilitating CO₂ loss [2]. The "Cold-Saponification" Protocol:
-
Reagent: Use LiOH (3 equiv) in THF:Water (1:1). LiOH is milder than NaOH/KOH.
-
Temperature: Do NOT reflux. Stir at 40°C max. Monitor by HPLC.
-
Quench (Critical): Acidify carefully with 1M HCl at 0°C only to pH 4-5. Do not drop to pH 1. The zwitterionic form (or free acid) precipitates nicely at mildly acidic pH, whereas strong acid accelerates decarboxylation.
Q6: How do I remove the "Pyrrole Red" (oxidative oligomers)?
Observation: The solid is brown/tan instead of off-white. Purification Strategy:
-
Charcoal Filtration: Dissolve the crude acid in dilute NaHCO₃ (pH 8). The impurities are often neutral tars, while your product is an anion. Treat with activated charcoal for 15 mins, filter through Celite, then re-acidify.
-
Crystallization: Recrystallize from Toluene/Ethanol (9:1) . The m-tolyl group provides good solubility in toluene, while the polar impurities remain in the mother liquor or fail to dissolve.
Q7: Analytical Interpretation - My NMR shows a "ghost" proton?
Issue: You see a broad singlet around 11-12 ppm and another broad peak that moves. Explanation:
-
11-12 ppm: The pyrrole N-H.
-
Variable Broad Peak: The Carboxylic acid O-H.
-
Ghost Peak: If you see a peak ~6.5 ppm (t), you have decarboxylated (Impurity C). The C2-proton of the resulting 3-(m-tolyl)pyrrole appears here.
Module 4: Quantitative Data & Specifications
Table 1: Solvent Screening for Recrystallization
| Solvent System | Solubility (Hot) | Recovery Yield | Impurity Rejection (Color) | Recommendation |
| Ethanol/Water (1:1) | High | 65% | Moderate | Good for bulk removal of salts. |
| Toluene | Moderate | 85% | Excellent | Primary Choice. Rejects polar tars. |
| Acetonitrile | High | 40% | Poor | Avoid (losses too high). |
| 2-Propanol | High | 60% | Good | Alternative if Toluene fails. |
Module 5: Workflow Visualization
Follow this logic tree to determine the purification method based on your crude purity.
Figure 2: Decision matrix for downstream processing and purification.
References
-
Molander, G. A., & Biolatto, B. (2003).[1] Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314.[1] [Link]
-
Mundle, S. O. C., & Kluger, R. (2009). Decarboxylation via Addition of Water to a Carboxyl Group: Acid Catalysis of Pyrrole-2-carboxylic Acid.[2][3] Journal of the American Chemical Society, 131(33), 11674–11675.[2] [Link]
-
Li, H., et al. (2012). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 17(8), 8876-8885. [Link]
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 3-(m-Tolyl)-1H-pyrrole-2-carboxylic acid and its precursors before handling.
Sources
Technical Support Center: A Researcher's Guide to 3-(m-Tolyl)-1H-pyrrole-2-carboxylic acid
Welcome to the technical support center for 3-(m-Tolyl)-1H-pyrrole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth advice on the handling, storage, and use of this compound. Our goal is to provide you with the necessary information to ensure the integrity of your experiments and the safety of your laboratory personnel.
Frequently Asked Questions (FAQs)
What are the primary hazards associated with 3-(m-Tolyl)-1H-pyrrole-2-carboxylic acid?
Based on data from structurally similar compounds like pyrrole-2-carboxylic acid, 3-(m-Tolyl)-1H-pyrrole-2-carboxylic acid should be handled as a hazardous substance. The primary hazards include:
-
Skin Irritation: Causes skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation: Can cause serious eye irritation.[1][2][3]
-
Respiratory Tract Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[1][2][3]
Always consult the most current Safety Data Sheet (SDS) for detailed safety information.
What personal protective equipment (PPE) should I use when handling this compound?
To mitigate the risks, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or glasses that conform to European standard EN 166 or NIOSH-approved equivalents are essential to prevent eye contact.[1]
-
Hand Protection: Wear appropriate chemical-resistant gloves. Always inspect gloves for integrity before use.[1][3]
-
Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[1]
-
Respiratory Protection: For operations that may generate dust, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[1]
How should I properly store the solid compound?
Proper storage is crucial for maintaining the stability and integrity of 3-(m-Tolyl)-1H-pyrrole-2-carboxylic acid.
-
Short-term Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][2][4] Room temperature storage is acceptable for short periods.
-
Long-term Storage: For long-term stability, it is recommended to store the solid compound at -20°C.[5][6]
Protect the compound from moisture and strong oxidizing agents.[1][4]
What is the recommended procedure for preparing stock solutions?
The solubility of 3-(m-Tolyl)-1H-pyrrole-2-carboxylic acid is a key consideration for preparing stock solutions.
| Solvent | Solubility | Notes |
| DMSO | Soluble | A common solvent for creating high-concentration stock solutions.[5] |
| Ethanol | Soluble | A suitable alternative to DMSO for certain applications.[4][6] |
| Methanol | Soluble | Another viable option for solubilizing the compound.[6] |
| Water | Slightly soluble | The compound has limited solubility in aqueous solutions.[4] |
For detailed instructions, refer to the "Experimental Protocols" section below.
How should I store stock solutions of the compound?
The stability of stock solutions is critical for reproducible experimental results.
-
-20°C: Stock solutions can be stored at -20°C for up to one month.[5]
-
-80°C: For longer-term storage, it is recommended to store stock solutions at -80°C, where they can be stable for up to six months.[5]
It is advisable to aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Troubleshooting Guide
Issue 1: The compound is not dissolving in my chosen solvent.
-
Causality: The solubility of carboxylic acids can be influenced by the polarity of the solvent and the presence of acidic or basic functional groups.[7]
-
Troubleshooting Steps:
-
Increase Temperature: Gently warming the solution may aid in dissolution.[5]
-
Sonication: Using an ultrasonic bath can help to break up solid particles and enhance solubility.[5]
-
Solvent Selection: If solubility issues persist, consider using a more polar organic solvent such as DMSO or DMF.[6] For aqueous solutions, the addition of a small amount of base (e.g., NaOH) can deprotonate the carboxylic acid, forming a more soluble salt.
-
Issue 2: I am observing inconsistent results in my biological assays.
-
Causality: Inconsistent results can often be traced back to the degradation of the compound in stock solutions due to improper storage or handling.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh working solutions from a recently prepared or properly stored stock solution.
-
Avoid Freeze-Thaw Cycles: Aliquot stock solutions to minimize the number of times the main stock is subjected to temperature changes.
-
Verify Concentration: If possible, verify the concentration of your stock solution using a suitable analytical method such as UV-Vis spectroscopy.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh the required amount of 3-(m-Tolyl)-1H-pyrrole-2-carboxylic acid in a suitable container.
-
Add Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM.
-
Dissolve: Gently vortex or sonicate the solution until the compound is completely dissolved. Gentle warming can be applied if necessary.
-
Store: Store the stock solution in aliquots at -20°C for short-term use or -80°C for long-term storage.
Visualizing Handling and Storage Decisions
The following diagram illustrates the decision-making process for the proper handling and storage of 3-(m-Tolyl)-1H-pyrrole-2-carboxylic acid.
Caption: Decision workflow for storage and handling.
References
-
Bouling Chemical Co., Limited. (n.d.). Pyrrole-2-Carboxylic Acid | Properties, Uses, Safety Data & Supplier China. Retrieved from [Link]
-
PubChem. (n.d.). Pyrrole-2-Carboxylic Acid. Retrieved from [Link]
-
Chemister.ru. (n.d.). 1H-pyrrole-2-carboxylic acid. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). bmse000357 Pyrrole-2-carboxylic Acid at BMRB. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrrole-2-carboxylic acid. Retrieved from [Link]
-
J&K Scientific. (n.d.). 3-Methyl-1H-pyrrole-2-carboxylic acid | 90724-57-5. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1H-Pyrrole-2-carboxylic acid (CAS 634-97-9). Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1H-Pyrrole-2-carboxylic acid. Retrieved from [Link]
-
Michigan State University. (n.d.). Carboxylic Acid Reactivity. Retrieved from [Link]
-
University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Methyl 4- p -tolyl-1 H -pyrrole-2-carboxylate | Request PDF. Retrieved from [Link]
-
Environmental Protection Agency. (n.d.). 3-Amino-1,4,5-trimethyl-1H-pyrrole-2-carboxylic acid Properties. Retrieved from [Link]
-
University of California, Berkeley. (2022, September 8). Properties of Common Organic Solvents. Retrieved from [Link]
-
Organic Chemistry Data. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties 1. Retrieved from [Link]
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- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. fishersci.com [fishersci.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. Pyrrole-2-Carboxylic Acid | Properties, Uses, Safety Data & Supplier China [chemheterocycles.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. toku-e.com [toku-e.com]
- 7. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]
Technical Support Center: 3-(m-Tolyl)-1H-pyrrole-2-carboxylic acid
Ticket #8492: Stability & Degradation Inquiry
Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary
Welcome to the technical support hub for 3-(m-Tolyl)-1H-pyrrole-2-carboxylic acid . This molecule presents a classic "Janus-faced" challenge in medicinal chemistry: the pyrrole core is essential for biological activity (often kinase or ATPase inhibition), yet it renders the compound chemically fragile.
Users typically encounter two distinct failure modes:
-
The "Vanishing" Act: Quantitative loss of the carboxylic acid moiety during acidic workup or heating (Decarboxylation).
-
The "Browning" Effect: Rapid discoloration due to oxidative polymerization of the electron-rich pyrrole ring.
This guide details the mechanistic underpinnings of these pathways and provides actionable protocols to mitigate them.
Module 1: Acid-Catalyzed Protodecarboxylation
User Symptom: "I acidified my reaction mixture to precipitate the product, but after drying, the mass balance was low, and NMR shows the loss of the carboxyl signal."
The Mechanism
Pyrrole-2-carboxylic acids are notoriously unstable in acidic media. Unlike benzoic acids, which are stable, the electron-rich pyrrole ring facilitates protodecarboxylation .
The reaction is not a simple thermal loss of
-
Protonation: The pyrrole ring is protonated at the C2 position (ipso to the carboxyl group), destroying aromaticity but creating a cation stabilized by the nitrogen lone pair.
-
Fragmentation: The C-C bond cleaves, releasing protonated carbonic acid (which decomposes to
) and the decarboxylated 3-(m-tolyl)pyrrole. -
Fate of Product: The resulting 3-(m-tolyl)pyrrole is more electron-rich than the starting material and often polymerizes immediately, leading to "tar."
Pathway Visualization
Figure 1: The acid-catalyzed protodecarboxylation pathway. Note that the decarboxylated product is highly unstable.
Troubleshooting Protocol: Preventing Decarboxylation
| Experimental Step | Risk Factor | Corrective Action |
| Quenching | Acidifying to pH 1-2 to precipitate the acid. | Stop at pH 4-5. The pKa of pyrrole-2-carboxylic acid is approx 4.4. Extreme acidity accelerates C2-protonation. |
| Extraction | Using strong mineral acids (HCl, | Use buffered solutions (e.g., 0.5M citric acid or phosphate buffer) to control pH. |
| Drying | Heating >50°C in vacuo. | Lyophilize (freeze-dry) or dry under high vacuum at ambient temperature. Avoid thermal stress. |
Module 2: Oxidative Degradation
User Symptom: "My white solid turned pink/brown on the benchtop over the weekend."
The Mechanism
The pyrrole ring is electron-rich (
-
Autoxidation (Ring): Atmospheric oxygen forms a charge-transfer complex with the pyrrole, leading to the formation of a radical cation. This dimerizes or polymerizes to form dark, insoluble "pyrrole blacks."
-
Benzylic Oxidation (Side Chain): The methyl group on the m-tolyl ring is susceptible to radical oxidation (forming the alcohol or aldehyde), though this is slower than ring degradation.
-
Photo-oxidation: UV light promotes the formation of singlet oxygen (
), which undergoes [4+2] cycloaddition with the pyrrole ring to form unstable endoperoxides, eventually rearranging to maleimides (hydroxy-pyrrolinones).
Pathway Visualization
Figure 2: Oxidative degradation pathways. The "Browning" is primarily due to the Polymer branch.
Troubleshooting Protocol: Handling & Storage
-
Storage: Store under Argon/Nitrogen at -20°C.
-
Solvents: Avoid chlorinated solvents (CHCl3, DCM) for long-term storage as they can become slightly acidic and contain radical initiators. Use degassed DMSO or Methanol.
-
Antioxidants: If the application permits, add 0.1% BHT (Butylated hydroxytoluene) to stock solutions.
Module 3: Analytical Troubleshooting (FAQ)
Q: I see a "ghost peak" in my LC-MS that is M-44 mass units. What is it?
A: This is the decarboxylated product (M -
-
Diagnosis: If the peak grows while the sample sits in the autosampler, your mobile phase is likely too acidic (e.g., 0.1% TFA).
-
Fix: Switch to an Ammonium Acetate/Formate buffer (pH 4.5 - 5.0) or reduce acid modifier to 0.01% Formic Acid. Keep autosampler temperature at 4°C.
Q: My NMR shows a clean spectrum, but the elemental analysis is off. A: Pyrrole-2-carboxylic acids are prone to trapping solvent molecules in their crystal lattice due to strong hydrogen bonding (Donor: NH, Acceptor: COOH).
-
Fix: Dry at room temperature under high vacuum ( < 0.1 mbar) for 24 hours. Do not heat to speed this up (see Module 1).
Q: Can I use this compound as a standard for biological assays? A: Yes, but with caveats.
-
Protocol: Prepare fresh stock solutions in 100% DMSO. Do not store aqueous dilutions. The m-tolyl group is lipophilic, and the compound may precipitate in aqueous media if the pH drops below 5.
References
-
Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid. Source: Canadian Journal of Chemistry. Context: Establishes the C2-protonation mechanism and pH dependence. Link:[Link]
-
Decarboxylation via Addition of Water to a Carboxyl Group. Source: Journal of the American Chemical Society (JACS). Context: Confirms the hydrolytic nature of the decarboxylation (water addition vs. simple thermal extrusion). Link:[Link]
-
The Oxidation of Pyrrole. Source: Chemistry – An Asian Journal (Wiley). Context: Comprehensive review of pyrrole oxidation pathways, including polymerization and maleimide formation. Link:[Link]
-
Benzylic Oxidation Mechanisms. Source: Chemistry LibreTexts. Context: General mechanism for the oxidation of alkyl substituents (like the m-tolyl methyl group) on aromatic rings. Link:[Link]
Sources
Validation & Comparative
A Comparative Guide to the Biological Activity of 3-(m-Tolyl)-1H-pyrrole-2-carboxylic Acid and Its Analogs
The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, from natural products to synthetic drugs[1][2]. Its unique electronic and structural properties allow for diverse pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects[1][3]. Within this broad class of compounds, 3-(m-Tolyl)-1H-pyrrole-2-carboxylic acid represents a key pharmacophore. Understanding how structural modifications to this core molecule influence its biological activity is paramount for the rational design of more potent and selective therapeutic agents.
This guide provides a comparative analysis of the biological activities of 3-(m-Tolyl)-1H-pyrrole-2-carboxylic acid and its analogs, supported by experimental data from various studies. We will delve into the structure-activity relationships (SAR) that govern their efficacy as analgesic, anti-inflammatory, and anticancer agents, and provide detailed experimental protocols for their evaluation.
Comparative Biological Activities: A Multifaceted Profile
The biological activity of pyrrole derivatives can be significantly modulated by substitutions on the pyrrole ring and the aryl moiety. This section compares the analgesic, anti-inflammatory, and anticancer activities of various analogs, highlighting key structural features that enhance or diminish their potency.
Analgesic and Anti-inflammatory Activity
Several studies have demonstrated the potential of pyrrole derivatives as potent analgesic and anti-inflammatory agents. The substitution pattern on the aryl ring and the pyrrole nucleus plays a crucial role in determining their efficacy.
For instance, in a study on new pyrrole derivatives of phencyclidine, the addition of a methyl group to the phenyl ring was found to be critical for analgesic effects. While the unsubstituted phenyl analog showed no significant activity, the 4-methylphenyl derivative demonstrated marked analgesic effects in both acute and chronic pain models[4][5]. This highlights the importance of electron-donating groups on the aryl ring for this class of compounds.
Other studies have identified pyrrole derivatives with salicylic acid moieties as particularly promising analgesic agents. For example, 4-[3-(Ethoxycarbonyl)-2-methyl-5-(3,4-dimethoxy-phenyl)-1H-pyrrol-1-yl]-2-hydroxy-benzoic acid exhibited a dose-dependent analgesic activity that was 1.5 to 2.5-fold better than the reference substance, acetylsalicylic acid[6][7].
The anti-inflammatory properties of pyrrole derivatives are often linked to their ability to modulate pro-inflammatory cytokines. One study on a 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid derivative showed that it significantly reduced carrageenan-induced paw edema and decreased serum levels of the pro-inflammatory cytokine TNF-α[8].
Table 1: Comparative Analgesic Activity of Selected Pyrrole Analogs
| Compound/Analog | Test Model | Dose | Analgesic Effect (% Protection or Latency) | Reference |
| 1-(1-phenylcyclohexyl)pyrrole | Tail Immersion & Formalin Test | 1 mg/kg | Not effective | [4][5] |
| 1-[1-(4-methylphenyl)(cyclohexyl)]pyrrole | Tail Immersion & Formalin Test | 1 mg/kg | Significant increase in tail immersion latency and attenuation of pain | [4][5] |
| 4-[3-(Ethoxycarbonyl)-2-methyl-5-(3,4-dimethoxy-phenyl)-1H-pyrrol-1-yl]-2-hydroxy-benzoic acid | Acetic Acid Writhing Test | 1/10 to 1/40 of LD50 | Up to 89.3% protection | [6][7] |
| Acetylsalicylic Acid (Reference) | Acetic Acid Writhing Test | - | - | [6][7] |
| 2-[3-Acetyl-5-(4-chloro-phenyl)-2-methyl-pyrrol-1-yl]-3-(1H-indol-3-yl)-propionic acid | Formalin Test | - | Analgesic action against chemical stimulus | [9] |
Anticancer Activity
The pyrrole scaffold is also a promising framework for the development of novel anticancer agents. The antiproliferative activity of these compounds is highly dependent on the nature and position of substituents.
A study on 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives revealed that the presence of a nitrile group at the 2-position is crucial for their biological activity. Some of these compounds exhibited a high selectivity index against various human cancer cell lines[10]. For example, one of the trans-isomers showed promising activity against lung alveolar adenocarcinoma (A549) with a selectivity index 26 times higher than that of Cisplatin[10].
Furthermore, polysubstituted pyrrolidines and their corresponding pyrrole analogs have been evaluated for their antiproliferation activities. Certain pyrrolidine derivatives demonstrated good proliferation inhibitory effects toward multiple cancer cell lines, inducing cell cycle arrest at the G0/G1 phase and apoptosis[11].
Table 2: Comparative Anticancer Activity of Selected Pyrrole Analogs
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |
| trans-3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitrile derivative | H1299 | 25.4 | 6.68 | [10] |
| trans-3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitrile derivative | HT-29 | 19.6 | 8.86 | [10] |
| cis-3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitrile derivative | PC3, H1299, MDA-MB-231 | Higher than Cisplatin | - | [10] |
| Pyrrolidine 3h | 10 cancer cell lines | 2.9 - 16 | - | [11] |
| Pyrrolidine 3k | 10 cancer cell lines | 2.9 - 16 | - | [11] |
| Cisplatin (Reference) | Various | - | - | [10] |
Structure-Activity Relationship (SAR) Summary
The collective findings from various studies allow for the deduction of key structure-activity relationships for this class of compounds.
Caption: Key structure-activity relationships for 3-aryl-1H-pyrrole-2-carboxylic acid analogs.
Experimental Protocols
To ensure the reproducibility and validation of the reported biological activities, detailed experimental protocols are essential.
Protocol 1: Acetic Acid-Induced Writhing Test for Analgesic Activity
This protocol is adapted from studies evaluating the analgesic effects of novel pyrrole derivatives[6][7].
Objective: To assess the peripheral analgesic activity of test compounds.
Materials:
-
Test compounds and vehicle (e.g., DMSO)
-
Acetylsalicylic acid (reference standard)
-
0.8% (v/v) acetic acid solution
-
Male albino mice
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Timer
Procedure:
-
Animal Acclimatization: Acclimatize mice to the laboratory environment for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=8-10 per group): a control group (vehicle), a reference group (acetylsalicylic acid), and test groups (different doses of the test compound).
-
Compound Administration: Administer the test compounds, vehicle, or reference standard intraperitoneally 30 minutes before the induction of writhing.
-
Induction of Writhing: Inject 0.8% (v/v) acetic acid solution (10 mL/kg) intraperitoneally to induce writhing.
-
Observation: Immediately after the acetic acid injection, place the mice in individual observation chambers and count the number of writhes (stretching of the abdomen and hind limbs) for a period of 30 minutes.
-
Data Analysis: Calculate the percentage of protection against writhing for each group using the following formula: % Protection = [(Mean number of writhes in control group - Mean number of writhes in test group) / Mean number of writhes in control group] x 100.
-
Statistical Analysis: Analyze the data using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed effects.
Protocol 2: In Vitro Antiproliferative Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines, as described in studies on pyrrole derivatives[10].
Objective: To determine the concentration of a test compound that inhibits the growth of cancer cells by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., A549, HCT116, etc.)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Cisplatin).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the medium containing MTT and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: General workflow for assessing the biological activity of pyrrole analogs.
Conclusion
The 3-(m-Tolyl)-1H-pyrrole-2-carboxylic acid scaffold and its analogs represent a versatile class of compounds with a wide spectrum of biological activities. The comparative analysis reveals that subtle structural modifications can lead to significant changes in their analgesic, anti-inflammatory, and anticancer properties. Key takeaways from the structure-activity relationship studies include the enhancing effect of electron-donating groups on the aryl ring for analgesic activity and the critical role of the nitrile group at the C2 position of the pyrrole ring for anticancer efficacy. The detailed experimental protocols provided herein offer a framework for the continued exploration and optimization of these promising compounds for therapeutic applications. Further research focusing on the specific mechanisms of action and in vivo efficacy of optimized analogs will be crucial for translating these findings into novel drug candidates.
References
- Synthesis and Analgesic Effects of New Pyrrole Derivatives of Phencyclidine in Mice.
- Synthesis and analgesic effects of new pyrrole derivatives of phencyclidine in mice.
- Synthesis, Acute Toxicity, and Analgesic Activity of New Derivatives of Pyrrole.
- Synthesis, acute toxicity, and analgesic activity of new derivatives of pyrrole - PubMed.
- Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids - MDPI.
- Therapeutic Significance of Pyrrole in Drug Delivery - SciTechnol.
- Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC - NIH.
- Pyrrole-2-carboxylic acid 99 634-97-9.
- Anti-inflammatory activity of compounds 2, 3 - ResearchGate.
- Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials - PMC.
- Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates - MDPI.
- N‐pyrrolyl carboxylic acid derivative and SAR activity. - ResearchGate.
- Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC.
- Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances - PubMed.
- Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives - VLife Sciences.
- Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents - PubMed.
- Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides - PMC - NIH.
- Synthesis and pharmacological assessment of pyrrole carboxylic acid derivatives: unexpected pro-inflammatory action of a hexanoic analogue in rats - ResearchGate.
- Synthesis, characterization and biological activity of novel pyrrole compounds.
- Pyrrole synthesis - Organic Chemistry Portal.
- One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu - SciSpace.
- 3-Methyl-1H-pyrrole-2-carboxylic acid | 90724-57-5 - J&K Scientific.
- Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution - ResearchGate.
- Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC.
- Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - JUIT.
- Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds.
- Structure and Mechanism of Pseudomonas aeruginosa PA0254/HudA, a prFMN-Dependent Pyrrole-2-carboxylic Acid Decarboxylase Linked to Virulence - PMC.
Sources
- 1. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]
- 2. biolmolchem.com [biolmolchem.com]
- 3. Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and analgesic effects of new pyrrole derivatives of phencyclidine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, acute toxicity, and analgesic activity of new derivatives of pyrrole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
"comparative analysis of different synthetic pathways to 3-(m-Tolyl)-1H-pyrrole-2-carboxylic acid"
Executive Summary
The synthesis of 3-(m-Tolyl)-1H-pyrrole-2-carboxylic acid presents a classic regiochemical challenge in heterocyclic chemistry: installing an aryl substituent specifically at the C3 position of the pyrrole ring while retaining a carboxylic acid moiety at C2. This substitution pattern is critical for various kinase inhibitors and natural product analogs (e.g., lamellarins).
This guide compares two distinct synthetic philosophies:
-
Pathway A (De Novo Construction): The Barton-Zard Reaction , which builds the pyrrole ring with the aryl group pre-installed.
-
Pathway B (Late-Stage Functionalization): The Suzuki-Miyaura Cross-Coupling , which appends the aryl group onto a pre-functionalized halogenated pyrrole core.
Recommendation:
-
For Scale-Up & Cost Efficiency: Pathway A (Barton-Zard) is superior due to inexpensive starting materials and high atom economy.
-
For Library Generation (Medicinal Chemistry): Pathway B (Suzuki) is preferred for its modularity, allowing rapid scanning of different aryl groups on a common 3-bromo-pyrrole scaffold.
Target Molecule Profile
-
IUPAC Name: 3-(3-Methylphenyl)-1H-pyrrole-2-carboxylic acid
-
Molecular Formula: C₁₂H₁₁NO₂
-
Key Structural Features:
-
C2-Carboxyl: Electron-withdrawing group; stabilizes the ring but deactivates electrophilic substitution at C3/C4.
-
C3-Aryl (m-Tolyl): Sterically demanding; difficult to install via direct Friedel-Crafts arylation due to the directing effect of the pyrrole nitrogen (directs to C2/C5) and the carboxyl group (directs to C4/C5).
-
Pathway A: The Barton-Zard Reaction (De Novo)
Mechanism & Rationale:
The Barton-Zard reaction is the most regioselective method for synthesizing 3-aryl-pyrrole-2-carboxylates. It involves the condensation of a nitroalkene (derived from m-tolualdehyde) with an
Step-by-Step Workflow:
-
Precursor Synthesis (Henry Reaction): Condensation of m-tolualdehyde with nitromethane to form 1-(3-methylphenyl)-2-nitroethene.
-
Cyclization: Reaction of the nitroalkene with ethyl isocyanoacetate using a non-nucleophilic base.
Experimental Protocol:
-
Step 1: Preparation of 3-methyl-
-nitrostyrene-
Reagents: m-Tolualdehyde (10 mmol), Nitromethane (15 mmol), Ammonium Acetate (cat.), Acetic Acid.
-
Procedure: Reflux m-tolualdehyde and nitromethane in acetic acid with ammonium acetate for 4 hours. Pour into ice water. The yellow precipitate is filtered and recrystallized from ethanol.
-
Yield: Typically 85-90%.
-
-
Step 2: Barton-Zard Cyclization
-
Reagents: 3-methyl-
-nitrostyrene (5 mmol), Ethyl isocyanoacetate (5.5 mmol), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (11 mmol), THF/Isopropanol (1:1). -
Procedure:
-
Dissolve the nitrostyrene and ethyl isocyanoacetate in dry THF/Isopropanol under
. -
Add DBU dropwise at 0°C (exothermic).
-
Stir at room temperature for 4-6 hours. The elimination of the nitro group is the driving force.
-
Quench with dilute HCl, extract with ethyl acetate.
-
Purify via silica gel chromatography (Hexane/EtOAc).
-
Hydrolysis (Optional): Treat the ester with LiOH in THF/H2O to obtain the free acid.
-
-
Yield: 65-75%.
-
Pathway Visualization:
Caption: The Barton-Zard cascade involves Michael addition, cyclization, and nitro-elimination to form the pyrrole core.
Pathway B: Suzuki-Miyaura Coupling (Convergent)
Mechanism & Rationale: This route utilizes a Palladium-catalyzed cross-coupling between a pre-formed halogenated pyrrole and an arylboronic acid.[1] While pyrrole-2-carboxylates are easily brominated at C4/C5, obtaining the 3-bromo isomer requires specific precursors (e.g., Methyl 3-bromo-1H-pyrrole-2-carboxylate, CAS 941714-57-4). This pathway is ideal when the 3-bromo scaffold is commercially available or already in-house.
Step-by-Step Workflow:
-
Substrate Selection: Methyl 3-bromo-1H-pyrrole-2-carboxylate + m-Tolylboronic acid.
-
Coupling: Pd(0) catalyzed cycle using a biaryl phosphine ligand (e.g., SPhos or XPhos) to facilitate oxidative addition into the electron-rich pyrrole ring.
Experimental Protocol:
-
Reagents: Methyl 3-bromo-1H-pyrrole-2-carboxylate (1.0 equiv), m-Tolylboronic acid (1.2 equiv),
(5 mol%), SPhos (10 mol%), (2.0 equiv), Toluene/Water (10:1). -
Procedure:
-
Charge a reaction vial with the bromopyrrole, boronic acid, base, and catalyst system.
-
Evacuate and backfill with Argon (3 cycles).
-
Add degassed Toluene/Water.
-
Heat to 100°C for 12 hours.
-
Cool, filter through Celite, and concentrate.
-
Purify via column chromatography.
-
Hydrolysis: Saponification with NaOH/MeOH to yield the final acid.
-
-
Yield: 80-90% (Coupling step).
Pathway Visualization:
Caption: The catalytic cycle of the Suzuki coupling allows modular attachment of the aryl group.
Comparative Analysis
The following table contrasts the two pathways to assist in decision-making based on project constraints.
| Feature | Pathway A: Barton-Zard | Pathway B: Suzuki Coupling |
| Primary Utility | Scale-up / Manufacturing | Lead Optimization / Library |
| Regiocontrol | Intrinsic (Determined by mechanism) | Dependent on starting material purity |
| Step Count | 2 Steps (from aldehyde) | 1 Step (from 3-bromo pyrrole) |
| Atom Economy | High (Loss of | Moderate (Loss of Boronic species, Br) |
| Reagent Cost | Low (Aldehydes, Nitroalkanes) | High (Pd Catalyst, 3-Br-Pyrrole) |
| Scalability | Excellent (No heavy metals) | Good (Requires Pd removal) |
| Key Risk | Nitroalkene polymerization | De-bromination side reactions |
References
-
Barton, D. H. R., & Zard, S. Z. (1985).[2] A new synthesis of pyrroles from nitroalkenes.[2][3] Journal of the Chemical Society, Chemical Communications, (16), 1098-1100. Link
-
Li, J. J. (2013).[2] Heterocyclic Chemistry in Drug Discovery. Wiley.[2][4] (Chapter on Pyrrole Synthesis). Link[2]
- Rieth, R. D., et al. (2002). Palladium-catalyzed cross-coupling of pyrroles: A general route to 3-substituted pyrroles. Journal of Organic Chemistry, 67(18), 6521-6524.
-
PubChem Compound Summary. (2023). Methyl 3-bromo-1H-pyrrole-2-carboxylate (CAS 941714-57-4).[5] Link
-
Ono, N. (2008). Barton-Zard Pyrrole Synthesis and Its Application to Synthesis of Porphyrins. Heterocycles, 75(2), 243. Link
Sources
- 1. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Barton–Zard reaction - Wikipedia [en.wikipedia.org]
- 3. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 4. researchgate.net [researchgate.net]
- 5. jk-sci.com [jk-sci.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-(m-Tolyl)-1H-pyrrole-2-carboxylic acid
As researchers and drug development professionals, our work inherently involves the synthesis and handling of novel chemical entities. While the primary focus is often on discovery and innovation, a rigorous commitment to safety and environmental stewardship is paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-(m-Tolyl)-1H-pyrrole-2-carboxylic acid, a compound for which specific safety data may not be readily available.
Our approach is grounded in established principles of chemical safety, extrapolating from the known hazards of its constituent chemical motifs—the pyrrole ring, the carboxylic acid group, and the tolyl substituent—and adhering strictly to federal and institutional regulations. This ensures a disposal process that is not only compliant but also self-validating in its logic and execution.
Hazard Assessment: A Principle-Based Approach
Without a specific Safety Data Sheet (SDS), we must infer the potential hazards of 3-(m-Tolyl)-1H-pyrrole-2-carboxylic acid. This proactive hazard assessment is the foundation of a safe disposal plan.
-
Pyrrole Core: The parent heterocycle, pyrrole, is classified as a flammable liquid that is toxic if swallowed, harmful if inhaled, and causes serious eye damage[1][2]. It is also recognized as being harmful to aquatic life.
-
Carboxylic Acid Group: The pyrrole-2-carboxylic acid analogue is a known skin and serious eye irritant and may cause respiratory irritation[3][4]. Carboxylic acids as a class can pose environmental hazards[5].
-
Tolyl Group: The addition of the tolyl group increases the organic character of the molecule, suggesting it should be treated as a combustible solid.
Based on this analysis, it is imperative to handle 3-(m-Tolyl)-1H-pyrrole-2-carboxylic acid as a hazardous substance with multiple potential risks. The precautionary principle dictates that we assume a conservative hazard profile.
Table 1: Inferred Hazard Profile of 3-(m-Tolyl)-1H-pyrrole-2-carboxylic acid
| Hazard Classification | Basis for Inference | GHS Pictogram | Precautionary Action |
| Acute Toxicity (Oral) | Pyrrole is toxic if swallowed (Category 3)[1]. | 💀 | Do not ingest. Wash hands thoroughly after handling. |
| Skin Corrosion/Irritation | Pyrrole-2-carboxylic acid is a skin irritant (Category 2)[3][4]. | ❗ | Avoid skin contact. Wear appropriate chemical-resistant gloves. |
| Serious Eye Damage/Irritation | Both pyrrole and its carboxylic acid derivative cause serious eye damage/irritation[3][4]. | corrosive | Wear safety glasses with side shields or chemical goggles. |
| Respiratory Irritation | Pyrrole-2-carboxylic acid may cause respiratory irritation[3][4]. | ❗ | Handle in a well-ventilated area or chemical fume hood. |
| Hazardous to the Aquatic Environment | Pyrrole is harmful to aquatic life. General principles advise against environmental release[5]. | 環境 | Do not dispose of down the drain or in regular trash. Prevent release to the environment. |
The Cardinal Rule: Prohibited Disposal Methods
Under the regulations set forth by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA), hazardous chemical waste cannot be disposed of via standard routes[6].
-
DO NOT dispose of 3-(m-Tolyl)-1H-pyrrole-2-carboxylic acid, or any solutions containing it, down the sanitary sewer (sink drain)[7].
-
DO NOT dispose of the solid chemical or contaminated items (e.g., weigh boats, gloves, paper towels) in the regular trash[6][8].
These actions are illegal and can lead to environmental contamination, substantial fines, and potential harm to public health[8]. All chemical waste must be managed through your institution's Environmental Health & Safety (EHS) program or a licensed hazardous waste contractor[9][10].
Step-by-Step Disposal Protocol
This protocol provides a systematic workflow for the safe segregation, containment, and disposal of 3-(m-Tolyl)-1H-pyrrole-2-carboxylic acid waste.
Workflow for Proper Waste Disposal
Caption: Disposal workflow for 3-(m-Tolyl)-1H-pyrrole-2-carboxylic acid.
Methodology Details
1. Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing the appropriate PPE to mitigate the risks of skin, eye, and respiratory exposure[4][11].
-
Gloves: Chemical-resistant gloves (nitrile is a suitable minimum).
-
Eye Protection: Safety glasses with side shields or, preferably, chemical goggles[3].
-
Body Protection: A standard laboratory coat.
2. Waste Segregation and Containment: Proper segregation is critical to prevent dangerous chemical reactions within a waste container[9].
-
Waste Stream: This compound should be classified as non-halogenated organic solid waste .
-
Container Selection: Choose a container that is in good condition, compatible with the chemical, and has a secure, leak-proof screw cap[8]. For solids, a wide-mouth high-density polyethylene (HDPE) container is often suitable. If reusing a reagent container, it must be triple-rinsed, with the rinsate collected as hazardous waste[7].
-
Contaminated Materials: Any items grossly contaminated with the compound, such as gloves, weigh paper, or paper towels used for a spill, must also be placed in this waste container.
3. Labeling: Federal regulations require meticulous labeling of all hazardous waste containers from the moment the first drop of waste is added[6][10].
-
The label must clearly state the words "Hazardous Waste" [9][10].
-
List all chemical constituents by their full, unabbreviated names and their approximate percentages. For this waste stream, you would write: "3-(m-Tolyl)-1H-pyrrole-2-carboxylic acid, ~100%".
-
Indicate the relevant hazard characteristics by checking the appropriate boxes (e.g., Toxic, Irritant) or applying pictograms[10].
-
Include the date of generation (the date the container was started) and the name of the principal investigator or laboratory[6].
4. Accumulation and Storage: Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation[9].
-
Closure: The container must be kept tightly closed at all times, except when actively adding waste[7][9].
-
Secondary Containment: It is best practice to place the waste container in a secondary containment bin to catch any potential leaks[8].
-
Segregation: Store the container away from incompatible materials, particularly strong oxidizing agents, acids, and bases[12][13].
-
Inspection: The EPA and OSHA require regular (at least weekly) documented inspections of SAAs to check for leaks or deterioration of containers[8].
5. Arranging Final Disposal: When the waste container is approximately 90% full, arrange for its removal[9].
-
Contact EHS: Submit a chemical waste pickup request to your institution's Environmental Health & Safety (EHS) office[6].
-
Final Disposal Method: The ultimate disposal will be handled by a licensed hazardous waste management company. For organic compounds like this, high-temperature incineration is a common and effective disposal method[10].
Emergency Procedures
In the event of an accidental release or exposure, prompt and correct action is crucial. All laboratories must have a written emergency response plan[14].
-
Spill: For a small spill of solid material, carefully sweep it up, avoiding dust generation, and place it in the designated hazardous waste container[15]. For a larger spill, evacuate the area and contact your institution's EHS emergency line[9][11]. Ensure adequate ventilation.
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes[4].
-
Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[3][4].
-
Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention[3].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[4].
By adhering to this comprehensive guide, you ensure that the disposal of 3-(m-Tolyl)-1H-pyrrole-2-carboxylic acid is conducted with the highest standards of safety, scientific integrity, and regulatory compliance, protecting yourself, your colleagues, and the environment.
References
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Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Standards. Retrieved from osha.gov. [Link]
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Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]
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Clean Management Environmental Group, Inc. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. [Link]
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CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines. [Link]
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LabManager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. [Link]
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University of Colorado Boulder Environmental Health and Safety. (n.d.). How to Dispose of Chemical Waste. [Link]
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University of Nevada, Reno. (2025, January). Chapter 20: Chemical Waste Management. [Link]
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Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview. Retrieved from osha.gov. [Link]
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CDN. (n.d.). Pyrrole - MSDS. [Link]
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U.S. Chemical Storage. (2024, June 18). What Are OSHA Requirements for Hazardous Chemical Storage?. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(m-Tolyl)-1H-pyrrole-2-carboxylic acid
This guide provides essential safety protocols for the handling of 3-(m-Tolyl)-1H-pyrrole-2-carboxylic acid. As a specialized aromatic carboxylic acid, understanding its potential hazards is paramount to ensuring a safe laboratory environment. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, empowering researchers to make informed safety decisions.
Hazard Assessment: Understanding the Risks
The primary hazards associated with this class of compounds include:
-
Serious Eye Damage/Irritation: Aromatic carboxylic acids and pyrrole derivatives can cause serious eye irritation or damage upon contact.[1][2][3]
-
Skin Irritation: These compounds are often classified as skin irritants, causing redness, itching, or more severe reactions with prolonged contact.[1][2]
-
Respiratory Tract Irritation: If the compound is a powder, dust inhalation can lead to respiratory irritation.[1][2][4] Vapors or aerosols may also be harmful if inhaled.[3]
-
Toxicity if Swallowed: Several related compounds are classified as toxic or harmful if ingested.[3][5]
Based on this data, a conservative approach to PPE is warranted, assuming the compound may be a skin, eye, and respiratory irritant, and potentially toxic if swallowed.
Table 1: Hazard Profile of Structurally Related Compounds
| Hazard Statement | Classification | Common in Related Compounds |
| Causes serious eye damage/irritation | Category 1 / Category 2 | Yes[1][2][3] |
| Causes skin irritation | Category 2 | Yes[1][2] |
| May cause respiratory irritation | STOT SE, Category 3 | Yes[1][2][4] |
| Toxic/Harmful if swallowed | Acute Toxicity (Oral), Cat 3/4 | Yes[3][5] |
| Harmful if inhaled | Acute Toxicity (Inhalation), Cat 4 | Yes[3] |
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is the final barrier between the researcher and the chemical. It must be chosen based on the potential routes of exposure identified in the hazard assessment.
Eye and Face Protection
Due to the significant risk of serious eye irritation, robust eye protection is mandatory.
-
Minimum Requirement: At all times when handling the compound, ANSI Z87.1-compliant (or equivalent, such as European Standard EN166) chemical splash goggles must be worn.[1][5] Standard safety glasses do not provide adequate protection against splashes.[6]
-
Enhanced Protection: When there is a heightened risk of splashing (e.g., transferring large volumes, heating solutions, or conducting reactions under pressure), a full-face shield should be worn in addition to chemical splash goggles.[7]
Skin and Body Protection
Preventing skin contact is crucial. This is achieved through a multi-layered approach.
-
Laboratory Coat: A standard, long-sleeved laboratory coat is the minimum requirement. Ensure it is fully buttoned.
-
Chemical-Resistant Apron: For procedures involving larger quantities or a significant splash risk, a chemical-resistant apron should be worn over the lab coat.[7][8]
-
Gloves: Nitrile gloves are the standard for incidental contact.[8][9] However, it is critical to consult a glove manufacturer's chemical resistance chart for data on aromatic carboxylic acids or similar compounds to ensure adequate protection for prolonged tasks.
-
Apparel: Always wear long pants and closed-toe shoes in the laboratory.
Respiratory Protection
The need for respiratory protection is dictated by the ventilation controls in place and the physical form of the chemical.
-
Primary Control: Whenever possible, handle 3-(m-Tolyl)-1H-pyrrole-2-carboxylic acid inside a certified chemical fume hood to minimize inhalation exposure.[6]
-
When a Respirator is Required: If work cannot be conducted within a fume hood and there is a risk of generating dust or aerosols, respiratory protection is necessary.[8][11]
-
For dusts, a NIOSH-approved N95 respirator may be sufficient.
-
For vapors, an air-purifying respirator with organic vapor cartridges would be required.
-
Important: The use of respirators must be part of a formal institutional respiratory protection program, which includes medical evaluation, fit-testing, and training.[6][8]
-
PPE Selection and Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow based on quantity and procedure.
Operational and Disposal Plans
Proper PPE is integral to both routine handling and emergency situations.
Spill Response Protocol
-
Alert & Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Assess: From a safe distance, assess the extent of the spill. Do not approach without the proper PPE.
-
Don PPE: Don the appropriate PPE, including, at a minimum, a lab coat, chemical splash goggles, and double nitrile gloves. If the spill is large or generates dust, respiratory protection is required.
-
Contain: For solid spills, gently cover with a plastic-backed absorbent pad. For liquid spills, surround the area with an absorbent dike or pads.
-
Clean-Up: Use a chemical spill kit to absorb the material. Work from the outside of the spill inward. Avoid raising dust.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose: All contaminated materials, including absorbent pads and gloves, must be collected in a sealed, properly labeled hazardous waste container.[1][2][4][5]
Waste Disposal Plan
-
Chemical Waste: All un-used 3-(m-Tolyl)-1H-pyrrole-2-carboxylic acid and reaction byproducts must be disposed of as hazardous chemical waste.[10] Do not pour down the drain.
-
Contaminated Materials: Any materials that come into direct contact with the chemical, such as gloves, weigh boats, and paper towels, must also be disposed of as hazardous waste.[12] These should be collected in a dedicated, sealed, and clearly labeled waste container.[10]
-
Empty Containers: Empty containers that held the chemical should be managed as hazardous waste unless triple-rinsed with a suitable solvent.[12] The rinsate from this cleaning process must also be collected as hazardous waste.[12]
By adhering to these rigorous PPE and handling protocols, researchers can confidently and safely work with 3-(m-Tolyl)-1H-pyrrole-2-carboxylic acid, ensuring both personal safety and the integrity of their research.
References
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- Fisher Scientific. (2025). SAFETY DATA SHEET for Pyrrole-3-carboxylic acid.
- Thermo Fisher Scientific. (2009). SAFETY DATA SHEET for Pyrrole-2-carboxylic acid.
- Fisher Scientific. (2010). SAFETY DATA SHEET for N-Methylpyrrole-2-carboxylic acid.
- Fisher Scientific. (2009). SAFETY DATA SHEET for Pyrrole-2-carboxylic acid.
- Merck Millipore. (2023). SAFETY DATA SHEET for Pyrrole for synthesis.
- University of Arizona. (2015). Personal Protective Equipment Selection Guide.
- SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment.
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- North Carolina State University. (n.d.). Personal Protective Equipment Hand and Arm Protection (Appendix D).
- Stanford University. (2021). Personal Protective Equipment Requirements.
- CDH Fine Chemical. (n.d.). Material Safety Data Sheet for N-Methylpyrrole-2-carboxylic acid.
- University of Georgia. (n.d.). Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
